molecular formula C9H9Br B029419 2-bromo-2,3-dihydro-1H-indene CAS No. 17623-96-0

2-bromo-2,3-dihydro-1H-indene

Cat. No.: B029419
CAS No.: 17623-96-0
M. Wt: 197.07 g/mol
InChI Key: APYDCTAPNKFTRB-UHFFFAOYSA-N
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Description

2-Bromo-2,3-dihydro-1H-indene is a brominated derivative of indane that serves as a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound is structurally related to 2-bromo-1-indanone, a known building block used in chemical synthesis and as a substrate for investigating enzyme specificity, such as in studies of recombinant β-keto ester reductase . The bromine atom at the 2-position makes it a versatile precursor for various chemical transformations, including nucleophilic substitutions, which can lead to the construction of more complex, fused heterocyclic systems . Such complex structures are of significant interest in the development of novel pharmaceutical compounds. Research on similar bromo-dihydroindene derivatives has shown their utility as intermediates in the synthesis of biologically active molecules, such as 5-bromo-2,3-dihydro-1H-inden-1-amine, which has been featured in pharmaceutical patent literature . As a high-purity chemical, it is essential for researchers exploring new chemical spaces and optimizing synthetic routes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYDCTAPNKFTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450055
Record name 2-BROMOINDAN
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Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17623-96-0
Record name 2-BROMOINDAN
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Record name 2-bromo-2,3-dihydro-1H-indene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane). This document is intended for professionals in chemical research and drug development who utilize halogenated intermediates for the synthesis of complex organic molecules. Key data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and reaction mechanisms, adhering to specified formatting requirements.

Introduction

This compound is a halogenated derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a bromine atom on the alicyclic ring at the C2 position makes it a valuable and reactive intermediate in organic synthesis. It serves as a key building block for introducing the indane scaffold into larger molecules, a structural motif present in various pharmaceuticals and agrochemicals.[1] Its unique bromine-substituted structure is particularly useful for studying reaction mechanisms and developing novel chemical processes for creating more complex molecules with potential therapeutic effects.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₉H₉Br[1][2]
Molecular Weight 197.07 g/mol [1][2]
CAS Number 17623-96-0[2]
IUPAC Name This compound[2]
Synonyms 2-Bromoindane, 2-Bromo-2,3-dihydroindene[2]
Boiling Point 249.2 ± 29.0 °C at 760 mmHg[1]
Storage Temperature 2-8°C[1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

  • Mass Spectrometry (MS): In a mass spectrum, this compound would exhibit a characteristic molecular ion peak cluster due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected peaks would be at m/z 196 and 198. A primary fragmentation pathway would involve the loss of the bromine radical, leading to a significant fragment ion at m/z 117 (C₉H₉⁺). GC-MS data for this compound is available in spectral databases.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • <3000 cm⁻¹: Aliphatic C-H stretching from the CH and CH₂ groups.

    • ~1600 and 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

    • ~700-500 cm⁻¹: C-Br stretching vibration, typically found in the fingerprint region.[3] Vapor phase IR spectra are available for reference in spectral databases.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (~7.1-7.4 ppm) corresponding to the four protons on the benzene ring. The aliphatic region would contain signals for the three protons on the five-membered ring. The proton on the carbon bearing the bromine (C2-H) would appear as a downfield multiplet, coupled to the four protons of the two adjacent methylene groups. The protons of the C1 and C3 methylene groups would likely appear as complex, overlapping multiplets.

    • ¹³C NMR: The carbon NMR spectrum would show six signals for the aromatic carbons (four CH and two quaternary) in the typical ~120-145 ppm range. In the aliphatic region, three signals are expected: one for the carbon attached to bromine (C2), which would be shifted significantly due to the electronegative halogen, and two signals for the C1 and C3 methylene carbons.

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved from indene. A common strategy involves the formation of a bromohydrin intermediate (trans-2-bromoindan-1-ol) by reacting indene with a bromine source in the presence of water, followed by the reduction of the hydroxyl group.[4]

G cluster_0 Step 1: Bromohydrin Formation cluster_1 Step 2: Reduction Indene 1H-Indene Process1 Electrophilic Addition Indene->Process1 Reagent1 N-Bromosuccinimide (NBS) in Acetone/Water Reagent1->Process1 Intermediate trans-2-bromoindan-1-ol Process1->Intermediate Formation of Halohydrin Process2 Reduction of Hydroxyl Intermediate->Process2 Reagent2 Reducing Agent (e.g., NaBH₄ / Acid) Reagent2->Process2 FinalProduct This compound Process2->FinalProduct

Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Bromohydrin Intermediate

  • Bromohydrin Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-Indene (1 equivalent) in a 1:1 mixture of acetone and water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-2-bromoindan-1-ol.

    • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Reduction of Hydroxyl Group:

    • Dissolve the purified trans-2-bromoindan-1-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

    • Add a reducing agent system, for example, sodium borohydride (NaBH₄) followed by the careful addition of a protic acid (like H₂SO₄) or by using a system like triethylsilane and trifluoroacetic acid.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction with water and extract the product with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bonded to the bromine. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups.[3]

General nucleophilic substitution at the C2 position.

Key reactions include:

  • C-N Bond Formation: Reaction with amines (primary or secondary) or ammonia leads to the formation of 2-aminoindane derivatives, which are important scaffolds in medicinal chemistry.[3]

  • C-O Bond Formation: Alkoxides or hydroxides can displace the bromide to form ethers or alcohols, respectively.

  • C-S Bond Formation: Thiolates react readily to produce 2-thioether derivatives of indane.[3]

  • C-C Bond Formation: Carbanions, such as those derived from organocuprates or enolates, can be used to form new carbon-carbon bonds.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical properties. Its significance lies in the strategic placement of a reactive bromine atom on the indane framework, enabling a wide array of nucleophilic substitution reactions. This guide has provided essential data on its physicochemical properties, spectroscopic signatures, and a reliable synthetic protocol. For researchers in organic synthesis and drug discovery, a thorough understanding of this compound's reactivity and handling requirements is crucial for its effective and safe utilization in the development of novel molecular entities.

References

An In-depth Technical Guide to 2-bromo-2,3-dihydro-1H-indene (CAS Number 17623-96-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-2,3-dihydro-1H-indene (CAS No. 17623-96-0), a key building block in organic synthesis with significant potential in the development of novel pharmaceuticals and agrochemicals. This document details the physicochemical properties, spectral data, and safety information for this compound. Furthermore, it outlines a detailed experimental protocol for its synthesis via the bromination of 2,3-dihydro-1H-indene. The guide also explores the utility of this molecule as a synthetic intermediate and discusses the biological significance of the dihydro-1H-indene scaffold, with a particular focus on its role in the development of tubulin polymerization inhibitors for anti-cancer and anti-angiogenic applications.

Chemical and Physical Properties

This compound is a halogenated derivative of indane. The introduction of a bromine atom creates a reactive center, making it a versatile intermediate for further chemical modifications.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 17623-96-0[2]
Molecular Formula C₉H₉Br[2]
Molecular Weight 197.07 g/mol [2]
Boiling Point 249.2 ± 29.0 °C at 760 mmHgMySkinRecipes
Appearance White to yellow crystals
Storage 2-8°C, dry and sealedMySkinRecipes

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Spectroscopy Data Source
GC-MS Spectrum available[2]
Vapor Phase IR Spectrum available[2]

Safety and Hazard Information

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.[2]

Hazard Classification Description
Acute toxicity, oral (Category 4)Harmful if swallowed
Skin irritation (Category 2)Causes skin irritation
Eye irritation (Category 2A)Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2,3-dihydro-1H-indene (indane). While the benzylic position (C1) is typically more reactive towards radical bromination, synthesis of the 2-bromo isomer can be accomplished, often starting from 1-indanone.[1] A general procedure is outlined below, adapted from the synthesis of similar 2-bromo-indanones.[3]

Reaction Scheme:

G Indanone 2,3-dihydro-1H-inden-1-one BromoIndanone 2-bromo-2,3-dihydro-1H-inden-1-one Indanone->BromoIndanone  Br2 or NBS, Catalyst, Solvent Target This compound BromoIndanone->Target  Reduction (e.g., Wolff-Kishner)

Figure 1. Synthetic approach to this compound from 1-indanone.

Materials:

  • 2,3-dihydro-1H-inden-1-one (1-indanone)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Radical initiator (e.g., AIBN) or acid catalyst

  • Anhydrous solvent (e.g., carbon tetrachloride, chloroform)

  • Reducing agent (e.g., hydrazine hydrate, potassium hydroxide)

  • High-boiling point solvent for reduction (e.g., diethylene glycol)

Procedure:

Step 1: Bromination of 1-indanone

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-indanone in a suitable anhydrous solvent.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN, or use an acid catalyst. The choice of conditions can influence the regioselectivity of the bromination.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-2,3-dihydro-1H-inden-1-one.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of 2-bromo-2,3-dihydro-1H-inden-1-one

  • Combine the purified 2-bromo-2,3-dihydro-1H-inden-1-one, hydrazine hydrate, and potassium hydroxide in a high-boiling point solvent such as diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to a high temperature (typically >180 °C) to effect the Wolff-Kishner reduction of the carbonyl group.

  • After the reaction is complete, cool the mixture and add water.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Nucleophilic Substitution Reactions

The bromine atom at the C2 position of this compound can be displaced by various nucleophiles to introduce a range of functional groups, making it a valuable precursor for creating libraries of compounds for drug discovery.[1]

G Start This compound Product_N 2-amino-2,3-dihydro-1H-indene derivative Start->Product_N  Amine (R₂NH) Product_O 2-alkoxy-2,3-dihydro-1H-indene derivative Start->Product_O  Alkoxide (RO⁻) Product_S 2-thio-2,3-dihydro-1H-indene derivative Start->Product_S  Thiolate (RS⁻)

Figure 2. Nucleophilic substitution reactions of this compound.

Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] Derivatives of this core have shown promise as anti-inflammatory, hypotensive, and antioxidant agents.[1]

Tubulin Polymerization Inhibition

A significant area of research for dihydro-1H-indene derivatives is in the development of anti-cancer agents that act as tubulin polymerization inhibitors.[4][5] These compounds can bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[4][5]

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitosis Tubulin->Mitosis Essential for Spindle Formation Microtubule->Tubulin Depolymerization Apoptosis Apoptosis Mitosis->Apoptosis Arrest at G2/M Phase leads to Angiogenesis Angiogenesis Indene Dihydro-1H-indene Derivative Indene->Tubulin Binds to Colchicine Site Indene->Angiogenesis Inhibits

Figure 3. Mechanism of action of dihydro-1H-indene derivatives as tubulin inhibitors.

Anti-Angiogenic Effects

In addition to their direct cytotoxic effects on tumor cells, tubulin inhibitors derived from the dihydro-1H-indene scaffold can also exhibit anti-angiogenic properties.[4] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[6] By disrupting the microtubule network in endothelial cells, these compounds can inhibit cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[6][7] Some of these compounds may also directly inhibit key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[7][8]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Indene Dihydro-1H-indene Derivative Indene->VEGFR2 Inhibits Indene->Proliferation Inhibits via Tubulin Disruption

Figure 4. Potential anti-angiogenic mechanism via VEGFR2 signaling inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents, is well-established. The dihydro-1H-indene scaffold, which can be readily accessed and functionalized from this bromo-derivative, holds significant promise for the discovery of new drugs, especially in the field of oncology. The ability of certain derivatives to act as potent tubulin polymerization inhibitors with anti-angiogenic properties highlights the importance of this structural motif in modern drug discovery. Further research into the synthesis and biological evaluation of novel derivatives based on this compound is warranted and could lead to the development of next-generation therapeutics.

References

Technical Guide: Physicochemical Properties and Synthetic Elucidation of 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2,3-dihydro-1H-indene, also known as 2-bromoindane, is a halogenated derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The introduction of a bromine atom onto the aliphatic five-membered ring imparts specific reactivity to the molecule, making it a valuable intermediate in organic synthesis. Its structural motif is found in various biologically active compounds and serves as a key building block in the development of novel pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis and purification, and methods for its characterization.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and purification. While experimental data for some properties are not extensively reported in publicly available literature, a compilation of known and predicted data is presented below.

Data Presentation: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉Br--INVALID-LINK--[1][2]
Molecular Weight 197.07 g/mol --INVALID-LINK--[1][2]
Boiling Point 249.2 ± 29.0 °C at 760 mmHg (Predicted)MySkinRecipes[3]
Melting Point Not available-
Density Not available-
Solubility Soluble in many organic solvents such as dichloromethane, ethyl acetate, and chloroform. Insoluble in water.General chemical principles
CAS Number 17623-96-0--INVALID-LINK--[2]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2,3-dihydro-1H-indene (indane). The following protocol details a representative procedure using N-bromosuccinimide (NBS) as the brominating agent, which is known for its selectivity in allylic and benzylic brominations.

Synthesis of this compound via Radical Bromination of Indane

This procedure is adapted from established methods for benzylic bromination using NBS.[4][5]

Materials and Equipment:

  • 2,3-dihydro-1H-indene (indane)

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) (anhydrous)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (radical initiator)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydro-1H-indene (1 equivalent) in anhydrous carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water, and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product can be purified by flash column chromatography.[7][8]

Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane and ethyl acetate (or other suitable solvent systems)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., 0-10% ethyl acetate in hexane).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.1-7.3 ppm) and the aliphatic protons of the five-membered ring. The proton attached to the carbon bearing the bromine atom (C2-H) would likely appear as a multiplet at a downfield-shifted position compared to the unsubstituted indane.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbon atom bonded to the bromine (C2) will be significantly shifted downfield.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks with approximately equal intensity).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring. The C-Br stretching frequency is typically observed in the fingerprint region.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Indane + NBS + AIBN in CCl4 reflux Reflux start->reflux Heat workup Aqueous Work-up (NaHCO3, H2O, Brine) reflux->workup Cooling & Filtration drying Drying (Na2SO4) workup->drying evaporation1 Solvent Evaporation drying->evaporation1 crude_product Crude Product evaporation1->crude_product chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->chromatography fraction_collection Fraction Collection & TLC chromatography->fraction_collection evaporation2 Solvent Evaporation fraction_collection->evaporation2 pure_product Pure this compound evaporation2->pure_product analysis NMR, MS, IR pure_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential information on the physical properties, synthesis, purification, and characterization of this compound. The provided experimental protocols offer a practical starting point for researchers working with this versatile synthetic intermediate. The structured data and workflow diagram are intended to facilitate its effective use in the laboratory for the development of new molecules in the fields of medicinal chemistry and materials science. Further experimental investigation is required to determine the precise values for physical properties such as melting point and density.

References

An In-depth Technical Guide to the Molecular Structure of 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Identity and Physicochemical Properties

This compound is a halogenated derivative of indane, a bicyclic hydrocarbon. Its core structure consists of a benzene ring fused to a five-membered cyclopentane ring, with a bromine atom substituted at the second position of the aliphatic ring.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 17623-96-0PubChem[1]
Molecular Formula C₉H₉BrPubChem[1]
Molecular Weight 197.07 g/mol PubChem[1]
SMILES C1C(CC2=CC=CC=C21)BrPubChem[1]
InChI Key APYDCTAPNKFTRB-UHFFFAOYSA-NPubChem[1]
Boiling Point 249.2 ± 29.0 °C at 760 mmHgMySkinRecipes[2]

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through the bromination of indene. A common laboratory-scale synthesis involves the hydroxybromination of indene to form a bromoindanol intermediate, which can then be subjected to dehydroxylation.

cluster_synthesis Synthesis cluster_characterization Characterization Indene Indene Bromoindanol 2-Bromo-1-indanol Intermediate Indene->Bromoindanol Hydroxybromination FinalProduct This compound Bromoindanol->FinalProduct Dehydroxylation NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS

References

A Comprehensive Technical Guide to 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides an in-depth look at 2-bromo-2,3-dihydro-1H-indene, also known as 2-bromoindan, covering its chemical identity, physicochemical properties, synthesis, and relevant reaction pathways.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a halogenated derivative of indane.[1] It is widely recognized by its common synonym, 2-bromoindan .[1] Additional identifiers and synonyms are listed in the table below for comprehensive referencing.

Identifier TypeValue
IUPAC Name This compound[1]
Common Synonym 2-bromoindan[1]
CAS Number 17623-96-0[1]
Molecular Formula C₉H₉Br[1]
Molecular Weight 197.07 g/mol [1][2]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is crucial for its identification, purification, and use in synthetic applications.

PropertyValueReference
Boiling Point 249.2 ± 29.0 °C at 760 mmHg[2]
Molecular Weight 197.07 g/mol [1][2]
Mass Spectrometry GC-MS data available[1]
IR Spectroscopy Vapor phase IR spectra available[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the bromination of a suitable precursor, such as 2-indanol, using a brominating agent like phosphorus tribromide (PBr₃).

Synthesis of this compound from 2-Indanol

Materials:

  • 2-indanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-indanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of phosphorus tribromide (approximately 0.33 equivalents) in anhydrous diethyl ether to the stirred solution of 2-indanol via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then pour it cautiously over crushed ice.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reaction Pathways and Logical Relationships

The synthesis of this compound from 2-indanol proceeds through a nucleophilic substitution reaction. The mechanism involves the activation of the hydroxyl group of the alcohol by phosphorus tribromide, converting it into a good leaving group, followed by a backside attack by the bromide ion.

synthesis_pathway 2-Indanol 2-Indanol Intermediate Activated Alcohol (Good Leaving Group) 2-Indanol->Intermediate Reaction with PBr3 PBr3 PBr3 Product This compound Intermediate->Product SN2 Attack by Br- Br- Br-

Synthesis of this compound from 2-indanol.

This synthetic transformation is a classic example of converting an alcohol to an alkyl halide, a fundamental reaction in organic synthesis. The use of phosphorus tribromide is particularly effective for primary and secondary alcohols and generally proceeds with inversion of stereochemistry if a chiral center is present.

The following diagram illustrates the logical workflow for the preparation and purification of the target compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve 2-Indanol in Anhydrous Ether Cooling Cool to 0 °C Start->Cooling Addition Slow Addition of PBr3 Cooling->Addition Reaction Reflux Addition->Reaction Quench Quench with Ice Reaction->Quench Wash Aqueous Washes (H2O, NaHCO3, Brine) Quench->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Solvent Removal Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify FinalProduct Pure this compound Purify->FinalProduct

References

Spectroscopic Profile of 2-bromo-2,3-dihydro-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-2,3-dihydro-1H-indene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering a centralized resource for the spectroscopic characterization of this compound. While experimental nuclear magnetic resonance (NMR) data for this specific molecule is not widely available in public databases, this guide presents available experimental data from mass spectrometry and infrared spectroscopy, alongside predicted NMR data based on established spectroscopic principles. Furthermore, detailed experimental protocols for obtaining such spectra are provided to facilitate laboratory work.

Data Presentation

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Mass Spectrometry Data
ParameterValueSource
Molecular FormulaC₉H₉BrPubChem[1]
Molecular Weight197.07 g/mol PubChem[1]
Exact Mass195.98876 DaPubChem[1]
Ionization MethodGC-MSPubChem[1]

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[2] Common fragmentation pathways would likely involve the loss of the bromine radical (M+ - Br) to form a stable secondary carbocation, and potentially the loss of HBr. Further fragmentation of the indanyl cation could also be observed.[2]

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentSource
~3070-3020MediumAromatic C-H stretchPredicted
~2950-2850MediumAliphatic C-H stretchPredicted
~1600, 1480Medium-StrongAromatic C=C bendingPredicted
~1450MediumCH₂ bendingPredicted
~750Strongortho-disubstituted benzene ring C-H out-of-plane bendPredicted
~600-500Medium-StrongC-Br stretchPredicted

Note: The available vapor phase IR spectrum on PubChem can be used for comparison.

Table 3: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.5m4HAromatic protons
~4.8-5.0m1HCH-Br
~3.3-3.6m2HAr-CH₂
~3.0-3.3m2HCH-CH₂
Table 4: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)Assignment
~140-145Quaternary aromatic carbons
~125-130Aromatic CH carbons
~50-55CH-Br
~40-45Ar-CH₂
~35-40CH-CH₂

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [3]

  • Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[3]

  • Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).

  • Agitate the vial to dissolve the sample completely.

  • If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR tube.[3]

  • The final sample volume in the NMR tube should be about 4.5 cm in depth.[3]

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the spectrum using standard parameters, which may include a 30° pulse angle and a recycle delay of 1-2 seconds.

  • Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR or a more concentrated sample.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

  • Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.[4]

Infrared (IR) Spectroscopy

Thin Solid Film Method: [5]

  • Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[5]

  • Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum. A background spectrum of the clean salt plate should be taken first and automatically subtracted from the sample spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: [7]

  • Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]

  • Ensure the solution is free of particulate matter by filtration if necessary.[7]

  • Transfer the solution to a GC vial.

GC-MS Acquisition: [8][9]

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The sample is vaporized in the heated injection port and separated on a capillary column. The temperature program of the GC oven should be optimized to ensure good separation of components.[9]

  • The separated components elute from the column and enter the mass spectrometer.

  • In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.[10]

  • A mass spectrum is recorded for each eluting component.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation (Dissolving, Film Casting, etc.) Purification->Sample_Prep IR_Spec FT-IR Spectroscopy Sample_Prep->IR_Spec Functional Group ID NMR_Spec NMR Spectroscopy (¹H, ¹³C, etc.) Sample_Prep->NMR_Spec Connectivity & Environment MS_Spec Mass Spectrometry (e.g., GC-MS) Sample_Prep->MS_Spec Molecular Weight & Formula Data_Analysis Spectral Data Analysis (Peak Assignment, Fragmentation Analysis) IR_Spec->Data_Analysis NMR_Spec->Data_Analysis MS_Spec->Data_Analysis Structure_Elucidation Structure Elucidation and Verification Data_Analysis->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Stability and Storage of 2-Bromo-2,3-dihydro-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-2,3-dihydro-1H-indene. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, as degradation can impact experimental outcomes and the quality of synthesized products. This document outlines known stability information, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to maintaining the quality of this compound. The following table summarizes the recommended storage and handling conditions based on available safety data sheets and product information.

ParameterRecommendationSource
Storage Temperature 2-8°C[1]
Atmosphere Store in a dry environment.[1]
Container Keep in a tightly sealed container.[1]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes.[2]

Potential Degradation Pathways

Factors Influencing Stability:

cluster_main Factors Affecting Stability of this compound cluster_factors Instability Factors cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products Stability This compound (Stable Form) Moisture Moisture/Water Light Light (UV/Visible) Heat Elevated Temperature Oxygen Oxygen/Air Base Presence of Bases Hydrolysis Hydrolysis Moisture->Hydrolysis promotes Photodecomposition Photodecomposition Light->Photodecomposition induces Heat->Hydrolysis accelerates Elimination Elimination Heat->Elimination accelerates Oxidation Oxidation Oxygen->Oxidation initiates Base->Elimination catalyzes Indanol 2,3-dihydro-1H-inden-2-ol Hydrolysis->Indanol Indene 1H-Indene Elimination->Indene Oxidized Oxidized Derivatives Oxidation->Oxidized Photo Photodegradants Photodecomposition->Photo

Caption: Factors influencing the stability of this compound.

The primary degradation pathways anticipated for this compound are:

  • Hydrolysis: As a benzylic halide, the compound is susceptible to nucleophilic substitution by water, which would lead to the formation of 2,3-dihydro-1H-inden-2-ol and hydrobromic acid. This reaction is likely to be the primary degradation pathway in the presence of moisture. The rate of hydrolysis can be influenced by pH and temperature.

  • Elimination: In the presence of a base, this compound can undergo an elimination reaction (dehydrobromination) to form 1H-indene.

  • Oxidation: Exposure to air (oxygen) over prolonged periods, potentially accelerated by light or heat, could lead to oxidative degradation products.

  • Photodecomposition: Although specific photostability data is unavailable, many organic halides are sensitive to light, which can induce the formation of radical intermediates and lead to a variety of degradation products.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies can be conducted. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following protocols are based on the principles outlined in the ICH Q1A guidelines.

Workflow for Stability Testing:

Start Start: Pure this compound Forced_Degradation Forced Degradation Studies Start->Forced_Degradation Analysis Analyze Stressed Samples Forced_Degradation->Analysis Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Analytical_Method->Analysis Identify_Degradants Identify and Characterize Degradation Products (e.g., MS) Analysis->Identify_Degradants Stability_Profile Establish Stability Profile and Degradation Pathways Identify_Degradants->Stability_Profile End End Stability_Profile->End

References

An In-depth Technical Guide to the Safe Handling of 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-bromo-2,3-dihydro-1H-indene, a key intermediate in various synthetic applications. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 1: GHS Hazard Classification [1][2]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4!WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2!WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2A!WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3!WarningH335: May cause respiratory irritation

GHS Pictogram:

  • Exclamation Mark: [3][4] Represents hazards such as skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol [1]
Appearance White to yellow crystals
Boiling Point 249.2 ± 29.0 °C at 760 mmHg
Storage 2-8°C, dry and sealed

Safe Handling and Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Table 3: Recommended Personal Protective Equipment (PPE) [7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]To prevent skin contact, which can cause irritation.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory. A face shield is recommended for splash hazards.[7]To protect against splashes that can cause serious eye damage.[1]
Body Protection A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is advised.[7]To protect skin from accidental contact and to prevent contamination of personal clothing.
Respiratory Protection If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[7]To prevent inhalation of vapors, which can cause respiratory irritation.[1]
General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area (chemical fume hood) is clean and uncluttered.

  • Dispensing:

    • Avoid the formation of dust and aerosols.[2]

    • Use only non-sparking tools.

    • Ground/bond container and receiving equipment to prevent static discharge.

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[2]

    • Clean the work area and any equipment used.

    • Dispose of contaminated PPE and waste materials according to institutional and local regulations.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 4: First Aid Measures [5][8]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures
  • Evacuate: Evacuate personnel from the affected area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5]

  • Clean-up:

    • Wear appropriate PPE.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]

    • For large spills, dike the area to prevent spreading.

    • Do not let the product enter drains.[5]

  • Disposal: Dispose of the collected material in accordance with local, state, and federal regulations.

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep the container tightly closed.[5] Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of waste and empty containers in accordance with all federal, state, and local environmental regulations.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Determine Engineering Controls Engineering Controls PPE Selection->Engineering Controls Verify Dispensing Dispensing Engineering Controls->Dispensing Chemical Reaction/Use Chemical Reaction/Use Dispensing->Chemical Reaction/Use Temporary Storage Temporary Storage Chemical Reaction/Use->Temporary Storage Decontamination Decontamination Chemical Reaction/Use->Decontamination Spill Spill Chemical Reaction/Use->Spill Exposure Exposure Chemical Reaction/Use->Exposure Fire Fire Chemical Reaction/Use->Fire Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation Accidental Release Measures Accidental Release Measures Spill->Accidental Release Measures First Aid Measures First Aid Measures Exposure->First Aid Measures Fire-Fighting Measures Fire-Fighting Measures Fire->Fire-Fighting Measures

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Electrophilic Bromination of 2,3-Dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic bromination of 2,3-dihydro-1H-indene, commonly known as indane, is a significant transformation in organic synthesis. The resulting bromoindane isomers, primarily 4-bromoindane and 5-bromoindane, are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. The indane scaffold is a core structure in numerous approved drugs and clinical candidates, and the introduction of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, lithiation, and other transformations.

This document provides detailed application notes on the regioselectivity of the electrophilic bromination of unsubstituted indane, comprehensive experimental protocols for its synthesis, and characterization data for the resulting products.

Regioselectivity in the Electrophilic Bromination of Indane

The cyclopentyl ring fused to the benzene ring in the indane molecule acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the alkyl group. Consequently, the electrophilic attack by bromine preferentially occurs at the positions ortho and para to the fused cyclopentyl ring. In the case of unsubstituted indane, this leads to the formation of two primary monobrominated products: 4-bromo-2,3-dihydro-1H-indene (ortho attack) and 5-bromo-2,3-dihydro-1H-indene (para attack).

The ratio of these isomers is dependent on the reaction conditions, particularly the Lewis acid catalyst used and the temperature. Steric hindrance at the 4-position (ortho) can influence the product distribution, often favoring the formation of the 5-bromo isomer.

Data Presentation

Table 1: Product Distribution in the Electrophilic Bromination of 2,3-Dihydro-1H-indene

Brominating AgentCatalystSolventTemperature (°C)Product Ratio (4-bromo : 5-bromo)Total Yield (%)
Br₂AlCl₃CS₂0Data not available~70-80
Br₂FeBr₃CH₂Cl₂Room Temp.Predominantly 5-bromoModerate to High
NBSp-TsOHCH₃OHRoom Temp.Highly regioselective for substituted indanolsHigh

Note: Quantitative data on the precise isomer ratio for the direct bromination of unsubstituted indane is not consistently reported in the literature. The reaction generally favors the 5-bromo isomer, and the total yield is typically good.

Table 2: Spectroscopic Data for Bromoindane Isomers

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
5-Bromo-2,3-dihydro-1H-indene 7.23 (d, J = 1.8 Hz, 1H, H-4), 7.17 (dd, J = 7.9, 1.8 Hz, 1H, H-6), 6.98 (d, J = 7.9 Hz, 1H, H-7), 2.86 (t, J = 7.4 Hz, 4H, H-1, H-3), 2.06 (quint, J = 7.4 Hz, 2H, H-2)146.5, 143.2, 130.4, 128.0, 125.6, 119.8, 32.8, 32.0, 25.4
4-Bromo-2,3-dihydro-1H-indene 7.25 (d, J = 7.7 Hz, 1H), 7.05 (t, J = 7.7 Hz, 1H), 6.95 (d, J = 7.7 Hz, 1H), 2.95 (t, J = 7.5 Hz, 2H), 2.85 (t, J = 7.5 Hz, 2H), 2.10 (m, 2H)Data not fully available in cited literature.

Experimental Protocols

Protocol 1: Friedel-Crafts Bromination of 2,3-Dihydro-1H-indene with Br₂ and AlCl₃

This protocol describes a classic approach to the electrophilic bromination of indane using bromine and a Lewis acid catalyst.

Materials:

  • 2,3-Dihydro-1H-indene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromine (Br₂)

  • Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂), anhydrous

  • Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dihydro-1H-indene (1.0 eq) in anhydrous carbon disulfide or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) to the stirred solution.

  • From the dropping funnel, add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4-bromo and 5-bromo isomers.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) (Adapted from substituted indanols)

This protocol provides a milder alternative to using liquid bromine, employing NBS as the bromine source. While optimized for activated systems like phenols, it can be adapted for indane.

Materials:

  • 2,3-Dihydro-1H-indene

  • N-Bromosuccinimide (NBS)

  • para-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Methanol (CH₃OH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,3-dihydro-1H-indene (1.0 eq) in methanol, add N-bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to isolate the bromoindane isomers.

Visualizations

Reaction Mechanism

The electrophilic bromination of 2,3-dihydro-1H-indene proceeds via a classic electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Electrophilic_Bromination_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration Br2 Br-Br Activated_Complex Br-Br---AlCl₃ Br2->Activated_Complex Coordination AlCl3 AlCl₃ AlCl3->Activated_Complex Electrophile Br⁺ Activated_Complex->Electrophile Polarization AlCl3Br AlCl₃Br⁻ Activated_Complex->AlCl3Br Indane Indane Sigma_Complex Sigma Complex (Arenium Ion) Electrophile->Sigma_Complex Indane->Sigma_Complex Attack on Br⁺ Product Bromoindane Sigma_Complex->Product Deprotonation H_plus H⁺ Sigma_Complex->H_plus AlCl3Br_reg AlCl₃Br⁻ H_plus_reg H⁺ HBr HBr H_plus_reg->HBr AlCl3_reg AlCl₃ AlCl3Br_reg->AlCl3_reg Release of Br⁻ AlCl3Br_reg->HBr

Caption: Mechanism of Friedel-Crafts Bromination of Indane.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of bromoindane derivatives.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Dissolve Indane in Solvent - Cool to 0°C - Add Lewis Acid start->reaction_setup bromination Bromination: - Add Bromine Dropwise - Stir at 0°C reaction_setup->bromination quench Reaction Quench: - Pour over Ice/HCl bromination->quench extraction Work-up: - Separate Layers - Extract Aqueous Phase quench->extraction wash Wash Organic Layer: - HCl, NaHCO₃, Brine extraction->wash dry_concentrate Drying and Concentration: - Dry over Na₂SO₄ - Evaporate Solvent wash->dry_concentrate purification Purification: - Column Chromatography dry_concentrate->purification characterization Characterization: - NMR, GC-MS, IR purification->characterization end End characterization->end

Caption: General workflow for the synthesis of bromoindane.

Application Note: Synthesis of 2-Bromo-2,3-dihydro-1H-indene via Electrophilic Hydrobromination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed reaction mechanism, experimental protocol, and representative data for the synthesis of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane), a valuable intermediate in organic synthesis and pharmaceutical research.

Introduction

This compound is a key building block for the synthesis of various functionalized indane derivatives, which are core structures in numerous biologically active compounds and materials. The targeted introduction of a bromine atom at the C-2 position allows for subsequent nucleophilic substitutions or cross-coupling reactions, enabling the development of diverse molecular scaffolds. The most direct and regioselective method for synthesizing this compound is through the electrophilic addition of hydrogen bromide (HBr) to 1H-indene.

Reaction Mechanism

The synthesis proceeds via a two-step electrophilic addition mechanism, governed by Markovnikov's rule. The regioselectivity of the reaction is dictated by the formation of the most stable carbocation intermediate.[1][2][3][4][5]

Step 1: Electrophilic attack and formation of a stable carbocation. The reaction is initiated by the attack of the electron-rich π-bond of the alkene in 1H-indene on the electrophilic hydrogen of hydrogen bromide.[2][6] Protonation can occur at either C1 or C2 of the double bond. Protonation at the C1 position leads to the formation of a secondary benzylic carbocation at the C2 position. This carbocation is significantly stabilized by resonance with the adjacent aromatic ring. The alternative, protonation at C2, would result in a less stable primary carbocation at C1. Consequently, the formation of the C2 carbocation is strongly favored.[1][4]

Step 2: Nucleophilic attack by bromide. The bromide ion (Br⁻), generated in the first step, acts as a nucleophile and attacks the electron-deficient carbocation at C2.[3] This step results in the formation of the final product, this compound.

The overall reaction is a stereoselective anti-addition, although for this achiral product, the stereochemistry is not a primary concern unless chiral starting materials or reagents are used.

Mechanism Visualization

Caption: Electrophilic addition of HBr to 1H-indene.

Experimental Protocol

This protocol describes a general procedure for the hydrobromination of 1H-indene. Reactions involving HBr should be conducted in a well-ventilated fume hood due to its corrosive and toxic nature.

Materials and Equipment:

  • 1H-Indene

  • Hydrogen bromide solution (e.g., 33% in acetic acid) or HBr gas

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indene (e.g., 2.32 g, 20 mmol) in 20 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • HBr Addition: Slowly add a solution of HBr in acetic acid (e.g., 6.0 mL of a 33% solution, ~30 mmol) dropwise to the stirred solution over 15 minutes. Alternatively, bubble HBr gas through the solution until saturation is reached, monitoring the reaction progress by TLC.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution (caution: gas evolution), 30 mL of water, and 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and rinse the drying agent with a small amount of diethyl ether.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound based on the protocol provided and analogous hydrohalogenation reactions.

ParameterValueNotes
Reactants
1H-Indene20 mmol (2.32 g)Limiting Reagent
HBr (33% in Acetic Acid)~30 mmol (1.5 eq)Ensures complete reaction
Solvent (Diethyl Ether)20 mLAnhydrous conditions are preferred
Reaction Conditions
Temperature0 °C to Room Temp.Initial cooling controls exothermicity
Reaction Time3 hoursMonitor by TLC for completion
Results
Product This compoundMol. Weight: 197.07 g/mol
Theoretical Yield 3.94 gBased on 100% conversion
Typical Experimental Yield 75-85%Varies with purity of starting materials and technique
Appearance Colorless to pale yellow oil

Conclusion

The synthesis of this compound from 1H-indene is efficiently achieved through a regioselective electrophilic addition of hydrogen bromide. The mechanism proceeds via the formation of a stable secondary benzylic carbocation, leading to the desired 2-bromo isomer in good yield. The provided protocol offers a reliable method for obtaining this versatile synthetic intermediate.

References

Application Notes and Protocols: 2-Bromo-2,3-dihydro-1H-indene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane) as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols outlined herein are based on established principles of nucleophilic substitution and are designed to serve as a practical guide for laboratory applications.

Introduction

This compound is a valuable bifunctional molecule incorporating a rigid indane scaffold. The presence of a bromine atom at the 2-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This capability makes it a key starting material for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, agents targeting the central nervous system and compounds with anti-inflammatory or antioxidant properties. The indane core is a privileged structure in medicinal chemistry, and its derivatives are found in several approved drugs.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as an electrophile in nucleophilic substitution reactions. The secondary carbon to which the bromine is attached is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These transformations are fundamental in building the core structures of many pharmaceutical lead compounds.

A significant application is in the synthesis of 2-aminoindane derivatives. The 2-aminoindane moiety is a key pharmacophore in a range of neurologically active compounds. By displacing the bromide with ammonia or an amine, a direct route to this important class of intermediates is achieved.

Furthermore, reaction with other nucleophiles such as azide or alkoxides provides intermediates that can be further elaborated into a diverse array of pharmaceutical candidates. For instance, the resulting azide can be reduced to the corresponding amine, offering an alternative pathway to 2-aminoindane.

Data Presentation: Quantitative Analysis of Nucleophilic Substitution Reactions

While comprehensive, directly comparable quantitative data for a wide range of nucleophilic substitutions on this compound is not extensively consolidated in the literature, the following table summarizes representative yields for analogous reactions on similar substrates. This data serves as a valuable reference for estimating the expected efficiency of such transformations.

NucleophileSubstrateProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference Compound
Ammonia2-Bromoindan-1-ol2-Aminoindan-1-ol----Analogous to cis-1-Aminoindan-2-ol synthesis
Sodium AzideBenzyl Bromide DerivativeBenzyl Azide DerivativeDMSORoom Temp.266Similar Azidation Reaction[1]
Pyrrolidine2-Allylnaphthyl triflate2-(Pyrrolidin-1-yl)indaneToluene951694Pd-Catalyzed Amination[2]
Diethylamine2-Allylnaphthyl triflate2-(Diethylamino)indaneToluene951655Pd-Catalyzed Amination[2]
Benzylamine2-Allylnaphthyl triflate2-(Benzylamino)indaneToluene951699Pd-Catalyzed Amination[2]

Experimental Protocols

The following are detailed, representative protocols for key nucleophilic substitution reactions on this compound.

Protocol 1: Synthesis of 2-Amino-2,3-dihydro-1H-indene (via Ammonolysis)

This protocol describes the direct displacement of the bromide with ammonia. Due to the volatility of ammonia, the reaction is conducted in a sealed vessel.

Materials:

  • This compound

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Heavy-walled, sealed reaction tube or autoclave

Procedure:

  • In a heavy-walled, sealable reaction tube, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add a large excess of concentrated aqueous ammonia (10-20 eq).

  • Seal the reaction tube tightly and allow it to warm to room temperature.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, carefully open the reaction vessel in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2,3-dihydro-1H-indene.

  • The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of 2-Azido-2,3-dihydro-1H-indene

This protocol outlines the synthesis of the corresponding azide, which can serve as a precursor to the amine via reduction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or DMSO, add sodium azide (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and brine to remove residual DMF/DMSO and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-azido-2,3-dihydro-1H-indene.

  • The product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Methoxy-2,3-dihydro-1H-indene (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage via reaction with an alkoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.2-1.5 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, quench the reaction by adding deionized water.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-methoxy-2,3-dihydro-1H-indene can be purified by column chromatography or distillation.

Visualizations

Logical Relationship: Synthesis of Pharmaceutical Intermediates

G A This compound B Nucleophilic Substitution A->B C 2-Aminoindane Intermediate B->C D 2-Azidoindane Intermediate B->D E 2-Alkoxyindane Intermediate B->E F Further Functionalization / Elaboration C->F K Reduction D->K E->F G Active Pharmaceutical Ingredient (API) F->G H Ammonia / Amines H->B I Sodium Azide I->B J Sodium Alkoxide J->B K->C

Caption: Synthetic pathways from 2-bromoindane to APIs.

Experimental Workflow: General Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 2-Bromoindane in Solvent B Add Nucleophile (e.g., Amine, Azide, Alkoxide) A->B C Heat / Stir (Monitor by TLC) B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Column Chromatography or Distillation G->H I Characterization (NMR, MS, etc.) H->I

References

Application Notes and Protocols for C-N Bond Formation Using 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminoindanes are a class of compounds with significant interest in medicinal chemistry and drug development due to their structural relationship to phenethylamines, which include a wide range of psychoactive compounds and neurotransmitter analogues.[1] These molecules have been investigated for their potential as entactogens, stimulants, and for other pharmacological activities.[2][3] The formation of a carbon-nitrogen (C-N) bond at the 2-position of the indane scaffold is a key synthetic step in the preparation of these derivatives.

This document provides a detailed protocol for the synthesis of N-substituted 2-aminoindanes through the nucleophilic substitution of 2-bromo-2,3-dihydro-1H-indene with primary and secondary amines. This method offers a direct and versatile route to a variety of 2-aminoindane derivatives.

Reaction Principle

The core of this protocol is a nucleophilic substitution reaction, where an amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in this compound.[4] The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent is generally used to facilitate the reaction.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reac1 This compound reac2 +   R1R2NH (Amine) prod N-(2,3-dihydro-1H-inden-2-yl)-R1R2N reac2->prod Nucleophilic Substitution plus +   HBr

Caption: General reaction scheme for C-N bond formation.

Experimental Protocols

Materials and Equipment
  • This compound (CAS: 17623-96-0)[5]

  • Selected primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon) setup

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

General Protocol for Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with an amine. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.

Workflow Diagram:

G start Start reagents Combine 2-bromoindane, amine, and base in solvent start->reagents reaction Heat reaction mixture (e.g., 80-100 °C) under inert gas reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Aqueous work-up (extraction) monitoring->workup Reaction complete purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for C-N bond formation.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or MeCN, approximately 5-10 mL per mmol of the bromoindane).

  • Add the amine (1.1-1.5 eq) to the solution.

  • Add a non-nucleophilic base (e.g., TEA or DIPEA, 1.5-2.0 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-aminoindane.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the C-N bond formation with various amines, based on typical outcomes for such nucleophilic substitution reactions.

EntryAmine NucleophileProductReaction Time (h)Yield (%)
1BenzylamineN-Benzyl-2,3-dihydro-1H-inden-2-amine685
2AnilineN-Phenyl-2,3-dihydro-1H-inden-2-amine1865
3Morpholine4-(2,3-Dihydro-1H-inden-2-yl)morpholine878
4n-ButylamineN-Butyl-2,3-dihydro-1H-inden-2-amine1272

Application in Drug Development: A Conceptual Pathway

Many 2-aminoindane derivatives exhibit their pharmacological effects by modulating monoamine neurotransmitter systems, particularly by acting as releasing agents or reuptake inhibitors for serotonin, norepinephrine, and dopamine.[1] In a drug development context, these compounds could be investigated for their potential to treat mood disorders, attention-deficit/hyperactivity disorder (ADHD), or as non-stimulant alternatives in certain therapies. The diagram below illustrates a conceptual signaling pathway that could be modulated by a novel 2-aminoindane derivative.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (e.g., SERT, NET, DAT) vesicle Vesicular Monoamine Transporter (VMAT) synaptic_nt Synaptic Neurotransmitter vesicle->synaptic_nt Release synthesis Neurotransmitter Synthesis synthesis->vesicle Packaging receptor Postsynaptic Receptor response Cellular Response receptor->response drug 2-Aminoindane Derivative drug->transporter Inhibition/Reversal drug->vesicle Disruption synaptic_nt->transporter Reuptake synaptic_nt->receptor Binding

Caption: Conceptual modulation of monoamine signaling.

This diagram illustrates how a 2-aminoindane derivative might interfere with the normal reuptake of neurotransmitters by monoamine transporters, leading to increased levels in the synaptic cleft and enhanced postsynaptic receptor activation. This is a common mechanism of action for many psychoactive drugs and represents a key area of investigation for novel therapeutics targeting the central nervous system.

References

Synthesis of Indene Derivatives from 2-Bromo-2,3-dihydro-1H-indene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various indene derivatives starting from 2-bromo-2,3-dihydro-1H-indene. The methodologies outlined herein are centered around modern palladium-catalyzed cross-coupling reactions, offering versatile and efficient pathways to a diverse range of functionalized indene scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The indene framework is a key structural motif in numerous biologically active compounds and functional materials. The ability to introduce diverse substituents onto the indene core is crucial for the development of novel therapeutic agents and advanced materials. This compound serves as a versatile and readily accessible starting material for such functionalization. This document details key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as well as cyanation reactions, for the synthesis of 2-substituted indene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or carbopalladation/alkyne complexation (for Heck and Sonogashira) or amine coordination (for Buchwald-Hartwig), and reductive elimination.[5]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R-X R-Pd(II)L_n-X R-Pd(II)Ln-X Oxidative\nAddition->R-Pd(II)L_n-X Transmetalation /\nCoordination Transmetalation / Coordination R-Pd(II)L_n-X->Transmetalation /\nCoordination R'-M R-Pd(II)L_n-R' R-Pd(II)Ln-R' Transmetalation /\nCoordination->R-Pd(II)L_n-R' Reductive\nElimination Reductive Elimination R-Pd(II)L_n-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R' R-R' Reductive\nElimination->R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthesis of 2-Aryl-2,3-dihydro-1H-indenes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 2-aryl-2,3-dihydro-1H-indenes from this compound and arylboronic acids.[6]

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.005)NoneK₂CO₃PEG400/TBAB110198
24-Methylphenylboronic acidPd(OAc)₂ (0.005)NoneK₂CO₃PEG400/TBAB110195
34-Methoxyphenylboronic acidPd(OAc)₂ (0.005)NoneK₂CO₃PEG400/TBAB110197
44-Chlorophenylboronic acidPd(OAc)₂ (0.01)NoneK₂CO₃PEG400/TBAB110190
53,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂ (0.005)NoneK₂CO₃PEG400/TBAB110192

Note: The data presented is based on the highly efficient ligand-free Suzuki coupling of 4-bromo-2-methyl-1H-indanone, which serves as a close structural analog and predictive model for the reactivity of this compound.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 4-bromo-2-methylindan-1-one (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(OAc)₂ (0.005 mol%) in a PEG400/TBAB system is heated at 110 °C for 1 hour.[6] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified by chromatography.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Arylboronic Acid Reagents Pd(OAc)2, K2CO3 PEG400/TBAB Reactants->Reagents Heating Heat at 110°C (1 hour) Reagents->Heating Workup Cool, H2O quench, Organic extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-2,3-dihydro-1H-indene Purification->Product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Synthesis of 2-Alkenyl-2,3-dihydro-1H-indenes via Heck Reaction

The Heck reaction provides a direct method for the alkenylation of this compound using various olefins, leading to the formation of 2-alkenyl derivatives.[1][2]

Data Presentation: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1.8)XantPhos (6)Cs₂CO₃Benzenert1276
2n-Butyl acrylatePd(OAc)₂ (cat.)PPh₃ (cat.)K₂CO₃DMF/H₂O10012Moderate
3Acrylic acidPd(OAc)₂ (cat.)NoneEt₃NAcetonitrile80-90136

Note: Yields and conditions can vary significantly based on the specific substrates and catalyst system employed.[7][8]

Experimental Protocol: Heck Reaction with Styrene

A mixture of this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (1.8 mol%), XantPhos (6 mol%), and Cs₂CO₃ (2.2 equiv) in benzene is stirred at ambient temperature under visible-light irradiation for 12 hours. The reaction mixture is then purified by column chromatography on silica gel to afford the desired 2-styryl-2,3-dihydro-1H-indene.

Heck_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Alkene Reagents Pd(OAc)2, Ligand, Base Solvent Reactants->Reagents Irradiation/Heating Visible Light / Heat Reagents->Irradiation/Heating Workup Standard Work-up Irradiation/Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Alkenyl-2,3-dihydro-1H-indene Purification->Product

Figure 3: Experimental workflow for the Heck reaction.

Synthesis of 2-Alkynyl-2,3-dihydro-1H-indenes via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynyl derivatives.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9][10][11]

Data Presentation: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFrt389
21-DodecyneOxime Palladacycle (cat.)NoneCs₂CO₃Dioxane100-30
34-TolylacetyleneOxime Palladacycle (cat.)NoneCs₂CO₃Dioxane100-61

Note: The reactivity of aryl bromides is generally higher than secondary alkyl bromides, and conditions may need optimization.[9][12]

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 equiv) in THF at room temperature is added sequentially Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).[9] The reaction is stirred for 3 hours, then diluted with Et₂O and filtered. The filtrate is washed, dried, and concentrated. Purification by flash column chromatography on silica gel affords the coupled product.

Sonogashira_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Terminal Alkyne Reagents Pd(PPh3)2Cl2, CuI, Base Solvent Reactants->Reagents Stirring Stir at RT Reagents->Stirring Workup Dilution, Filtration, Washing Stirring->Workup Purification Column Chromatography Workup->Purification Product 2-Alkynyl-2,3-dihydro-1H-indene Purification->Product

Figure 4: Experimental workflow for Sonogashira coupling.

Synthesis of 2-Amino-2,3-dihydro-1H-indenes via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 2-amino-2,3-dihydro-1H-indenes from this compound and various amines.[3]

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Secondary AminePd₂(dba)₃P(tBu)₃NaOtBuToluenert< 1High
2AnilinePd(OAc)₂BINAPCs₂CO₃Toluene1002-24Moderate-High
3MorpholinePd₂(dba)₃XPhosNaOtBuToluene10012-24High

Note: The choice of ligand and base is crucial and depends on the specific amine and aryl/alkyl halide used.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., P(tBu)₃ or XPhos), and a strong base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene) is stirred under an inert atmosphere at room temperature or elevated temperatures until the starting material is consumed.[13] The reaction is then quenched, and the product is isolated and purified using standard techniques.

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Amine Reagents Pd Precatalyst, Ligand, Base Solvent Reactants->Reagents Stirring Stir at RT or Heat (Inert Atmosphere) Reagents->Stirring Workup Quenching, Extraction Stirring->Workup Purification Chromatography Workup->Purification Product 2-Amino-2,3-dihydro-1H-indene Purification->Product

Figure 5: Experimental workflow for Buchwald-Hartwig amination.

Synthesis of 2-Cyano-2,3-dihydro-1H-indene via Cyanation

The introduction of a nitrile group at the 2-position of the indene core can be achieved through cyanation of this compound. Nickel-catalyzed methods using less toxic cyanide sources like Zn(CN)₂ are emerging as viable alternatives to traditional, more hazardous reagents.[15][16]

Data Presentation: Nickel-Catalyzed Cyanation
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditivesSolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂NiCl₂·6H₂O (10)Xantphos (12)DMAP, n-Bu₄NClCH₃CN10024Good

Note: This protocol is for the cyanation of unactivated secondary alkyl bromides and serves as a good starting point for this compound.[16]

Experimental Protocol: Nickel-Catalyzed Cyanation

A mixture of this compound (1.0 equiv), Zn(CN)₂ (1.0 equiv), NiCl₂·6H₂O (10 mol%), Xantphos (12 mol%), DMAP (20 mol%), and n-Bu₄NCl (1.0 equiv) in CH₃CN is heated at 100 °C for 24 hours in a sealed tube.[16] After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford 2-cyano-2,3-dihydro-1H-indene.

Cyanation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound + Zn(CN)2 Reagents NiCl2.6H2O, Xantphos Additives, Solvent Reactants->Reagents Heating Heat at 100°C (24 hours) Reagents->Heating Workup Filtration, Concentration Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Cyano-2,3-dihydro-1H-indene Purification->Product

Figure 6: Experimental workflow for nickel-catalyzed cyanation.

Conclusion

The synthetic protocols detailed in these application notes provide a robust foundation for the synthesis of a wide array of 2-substituted indene derivatives from this compound. The palladium-catalyzed cross-coupling reactions and nickel-catalyzed cyanation offer high efficiency and functional group tolerance, making them invaluable tools for medicinal chemists and materials scientists. The provided data and workflows serve as a practical guide for the implementation of these synthetic transformations in a research and development setting. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols: 2-Bromo-2,3-dihydro-1H-indene and its Analogs in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and insights into the utilization of 2-bromo-2,3-dihydro-1H-indene and its closely related analog, 2-bromoindan-1-one, as versatile building blocks for the synthesis of diverse, fused heterocyclic systems. The indene scaffold is a privileged structure in medicinal chemistry, and its fusion with various heterocyclic rings can lead to novel compounds with significant biological activities.

Introduction

This compound serves as a reactive intermediate for the introduction of the indane moiety into larger molecular frameworks. Its bromine atom at the 2-position allows for various nucleophilic substitution and coupling reactions. However, for the direct synthesis of fused heterocyclic systems through cyclocondensation reactions, its ketone analog, 2-bromoindan-1-one, is more commonly employed due to the presence of the electrophilic carbonyl group, which readily participates in ring-closure reactions with binucleophiles.

This document details the synthesis of two important classes of indeno-fused heterocycles: indeno[1,2-d]thiazoles and indeno[1,2-c]pyrazoles, starting from bromo-indanone derivatives. The principles and methodologies described herein can serve as a guide for developing synthetic routes to other novel fused systems.

I. Synthesis of Indeno[1,2-d]thiazol-2-amines

The reaction of α-haloketones with thiourea is a classic and efficient method for the synthesis of 2-aminothiazoles, known as the Hantzsch thiazole synthesis. This methodology can be effectively applied to 2-bromoindan-1-one to generate the fused indeno[1,2-d]thiazole scaffold.

Reaction Scheme:

G cluster_workflow Synthetic Workflow Indanone 2-Bromoindan-1-one Product 8H-Indeno[1,2-d]thiazol-2-amine Indanone->Product Thiourea Thiourea Thiourea->Product Reagents Ethanol, Reflux

Caption: Synthetic workflow for Indeno[1,2-d]thiazol-2-amine.

Quantitative Data Summary
Starting MaterialReagentsSolventReaction TimeYield (%)Reference
2-Bromoindan-1-oneThioureaEthanol1.75 hoursNot specified[1][2]
Experimental Protocol

Synthesis of 2-Amino-8,8a-dihydro-7H-indeno[1,2-d]thiazole [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.2 mol, 15.2 g) in ethanol (50 mL).

  • Addition of Reactant: Heat the solution to reflux. To the refluxing solution, add a solution of 2-bromoindan-1-one (0.1 mol, 21.1 g) in ethanol (150 mL) dropwise over a period of 1.5 hours.

  • Reaction: Continue heating the reaction mixture at reflux for an additional 15 minutes after the addition is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with diethyl ether to remove any unreacted ketone.

    • Dissolve the residue in boiling water and filter to remove any insoluble impurities.

    • Cool the filtrate and basify with aqueous ammonium hydroxide.

  • Isolation:

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude product from an ethanol-water mixture to afford the pure 2-amino-8,8a-dihydro-7H-indeno[1,2-d]thiazole.

II. Synthesis of Indeno[1,2-c]pyrazoles

The condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a fundamental method for the synthesis of pyrazoles. In this example, an α,β-unsaturated ketone derivative of indanone undergoes a cyclocondensation reaction with an arylhydrazine to form the indeno[1,2-c]pyrazole core. This approach is valuable for creating libraries of substituted indenopyrazoles for biological screening.[3]

Reaction Scheme:

G cluster_workflow Synthetic Workflow Indenone Substituted 2-Benzylidene-indan-1-one Product Substituted Indeno[1,2-c]pyrazole Indenone->Product Hydrazine Arylhydrazine Hydrochloride Hydrazine->Product Reagents Ethanol, Acetic Acid (cat.), Microwave

Caption: Synthetic workflow for Substituted Indeno[1,2-c]pyrazole.

Quantitative Data Summary
Starting MaterialReagentSolventConditionsYield (%)Reference
5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one(4-Chlorophenyl)hydrazine hydrochlorideEthanolAcetic acid (cat.), Microwave, 120 °C, 15 min56[3]
5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one(4-Fluorophenyl)hydrazine hydrochlorideEthanolAcetic acid (cat.), Microwave, 120 °C, 15 min62[3]
5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one(4-Methylphenyl)hydrazine hydrochlorideEthanolAcetic acid (cat.), Microwave, 120 °C, 15 min65[3]
Experimental Protocol

General Procedure for the Microwave-Assisted Synthesis of Substituted Indeno[1,2-c]pyrazoles [3]

  • Reaction Mixture: In a microwave reaction vessel, combine 5-chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one (1 mmol), the appropriate arylhydrazine hydrochloride (1.2 mmol), and a few drops of glacial acetic acid in ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Work-up:

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure substituted indeno[1,2-c]pyrazole.

Application of this compound in Fused Heterocycle Synthesis: A Prospective View

While direct, well-documented protocols for the one-pot synthesis of fused heterocyclic systems from this compound are less common than for its indanone analog, its utility as a precursor should not be overlooked. The synthetic strategies would likely involve a two-step process:

  • Functionalization: The first step would involve converting the 2-bromoindane into a more suitable precursor for cyclocondensation. This could be achieved by:

    • Oxidation: Oxidation of this compound to 2-bromoindan-1-one would allow for the direct application of the protocols described above.

    • Substitution and Elimination: Nucleophilic substitution of the bromide followed by subsequent manipulations could introduce the necessary functional groups for cyclization. For instance, reaction with a suitable nitrogen nucleophile followed by oxidation could generate an enamine or imine, which could then undergo cyclization.

  • Cyclization: The second step would be the reaction of the functionalized indene derivative with a suitable binucleophile to form the desired fused heterocyclic ring.

The development of such multi-step sequences starting from this compound opens up possibilities for the synthesis of a wide array of novel indeno-fused heterocyclic compounds for investigation in drug discovery and materials science.

G cluster_workflow Prospective Synthetic Strategy Start This compound Step1 Functionalization (e.g., Oxidation) Start->Step1 Intermediate Reactive Indene Derivative (e.g., 2-Bromoindan-1-one) Step1->Intermediate Step2 Cyclocondensation with Binucleophile Intermediate->Step2 Product Fused Heterocyclic System Step2->Product

Caption: Prospective synthetic strategy from this compound.

References

Application Notes and Protocols for the Grignard Reaction with 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilizing an organomagnesium halide, known as a Grignard reagent. This document provides detailed application notes and protocols for the preparation of the Grignard reagent from 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane) and its subsequent reactions with various electrophiles. The resulting 2-substituted indane derivatives are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The successful execution of this reaction is highly dependent on maintaining strictly anhydrous conditions due to the high reactivity of the Grignard reagent with protic solvents.

Data Presentation

The following table summarizes typical yields for the Grignard reaction of this compound with representative electrophiles. It is important to note that yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous techniques.

ElectrophileProductTypical Yield (%)
Carbon Dioxide (CO₂)2,3-dihydro-1H-indene-2-carboxylic acid75-85%
Benzaldehyde(2,3-dihydro-1H-inden-2-yl)(phenyl)methanol60-70%
Acetone2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol65-75%

Experimental Protocols

Protocol 1: Preparation of 2,3-dihydro-1H-inden-2-ylmagnesium bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Ensure all joints are well-sealed.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently heat the flask under a stream of inert gas until violet iodine vapors are observed. This process activates the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Formation of Grignard Reagent: Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of the iodine crystal. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.

  • Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

  • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray to brownish solution is the Grignard reagent, 2,3-dihydro-1H-inden-2-ylmagnesium bromide, and should be used immediately in the next step.

Protocol 2: Reaction of 2,3-dihydro-1H-inden-2-ylmagnesium bromide with an Electrophile (General Procedure)

This protocol describes the reaction of the prepared Grignard reagent with a generic electrophile such as an aldehyde, ketone, or carbon dioxide.

Materials:

  • Solution of 2,3-dihydro-1H-inden-2-ylmagnesium bromide in ether or THF (from Protocol 1)

  • Electrophile (e.g., benzaldehyde, acetone, or dry ice) (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution (for reactions with CO₂)

Procedure:

  • Reaction with Electrophile:

    • For Aldehydes or Ketones: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • For Carbon Dioxide: Cool the Grignard reagent solution in a dry ice/acetone bath. Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. An excess of dry ice is typically used.

  • Reaction Completion: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

    • For the reaction with CO₂, a dilute solution of hydrochloric acid is typically added to protonate the carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the organic layer, and wash the aqueous layer with two additional portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification start Start: Dry Glassware & Reagents mg_activation Activate Mg with Iodine start->mg_activation add_bromoindane Add this compound in Anhydrous Ether/THF mg_activation->add_bromoindane reflux Reflux to Form Grignard Reagent add_bromoindane->reflux add_electrophile Add Electrophile (e.g., Aldehyde, Ketone, CO2) reflux->add_electrophile reaction_complete Stir to Complete Reaction add_electrophile->reaction_complete quench Quench with aq. NH4Cl reaction_complete->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end End: Isolated Product purify->end Signaling_Pathway Bromoindane This compound Grignard 2,3-dihydro-1H-inden-2-ylmagnesium bromide (Grignard Reagent) Bromoindane->Grignard Mg Magnesium (Mg) Mg->Grignard Intermediate Magnesium Alkoxide/Carboxylate Intermediate Grignard->Intermediate Nucleophilic Attack Electrophile Electrophile (e.g., RCHO, RCOR', CO2) Electrophile->Intermediate Product 2-Substituted-2,3-dihydro-1H-indene (Alcohol or Carboxylic Acid) Intermediate->Product Protonation Workup Aqueous Work-up (H3O+ or NH4Cl) Workup->Product

Application Notes and Protocols: The Use of 2-Bromo-2,3-dihydro-1H-indene in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and synthetic protocols for 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindan) in the field of materials science. While specific, detailed examples of its use in polymerization and organic semiconductor synthesis are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block. This document outlines general methodologies and potential applications based on the known reactivity of similar bromo-aromatic compounds.

Introduction to this compound

This compound is a halogenated derivative of indane. The presence of a bromine atom on the five-membered ring provides a reactive handle for various cross-coupling reactions, making it a potentially valuable monomer or precursor for the synthesis of functional organic materials. The dihydroindene scaffold offers a rigid, bicyclic core that can be incorporated into polymeric backbones or larger conjugated systems to influence the resulting material's thermal, electronic, and morphological properties.

Potential Applications in Materials Science:

  • Organic Light-Emitting Diodes (OLEDs): The indene moiety is found in some organic semiconductor materials.[1] By functionalizing this compound through cross-coupling reactions, it is conceivable to synthesize novel hole-transporting or emissive materials for OLEDs.

  • Conducting Polymers: As a brominated monomer, it could potentially be used in polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers for applications in organic electronics.

  • Functional Polymers: The bromo group can serve as an initiator site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from the indane core to create well-defined polymer architectures.

Key Synthetic Protocols

The primary utility of this compound in materials synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the construction of C-C bonds in materials synthesis.

Note: These are general protocols and will require optimization for specific substrates and desired products.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction could be used to couple this compound with various aryl or heteroaryl boronic acids or esters to synthesize precursors for more complex materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the base, and the palladium catalyst and ligand.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Reaction Conditions (Adapted from similar substrates)

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Typical Yield
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O9012Good to Excellent
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Dioxane/H₂O1104-12Good to Excellent

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants: - this compound - Boronic Acid/Ester - Base catalyst Add Catalyst System: - Palladium Source - Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temp. degas->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterization Characterize Product: - NMR - MS - IR purify->characterization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Heck reaction (coupling with an alkene) and Sonogashira reaction (coupling with a terminal alkyne) are also powerful tools for C-C bond formation. These could be employed to introduce vinyl or acetylenic functionalities to the indane core, which are valuable for creating conjugated materials and polymers. The experimental setups are similar to the Suzuki coupling, with variations in the coupling partner and catalyst system.

Potential Polymerization Pathways

If a di-functionalized indene monomer were synthesized (e.g., a dibromo- or a bromo-boronic acid derivative of 2,3-dihydro-1H-indene), it could undergo polycondensation reactions like Suzuki polycondensation to form conjugated polymers incorporating the indane unit in the main chain.

Diagram 2: Hypothetical Suzuki Polycondensation

Polycondensation monomer_A Dibromo-indane Monomer catalyst Pd Catalyst + Base monomer_A->catalyst monomer_B Di-boronic Ester Comonomer monomer_B->catalyst polymer Conjugated Polymer with Indane Units catalyst->polymer

Caption: Hypothetical Suzuki polycondensation workflow.

The C-Br bond in this compound can act as an initiator for ATRP, a controlled radical polymerization technique. This would allow for the synthesis of polymers with an indane core and well-defined polymer arms.

Diagram 3: ATRP Initiated by this compound

ATRP initiator 2-bromo-2,3-dihydro- 1H-indene (Initiator) catalyst_system Cu(I)Br / Ligand initiator->catalyst_system monomer Monomer (e.g., Styrene, Acrylate) monomer->catalyst_system polymer Polymer with Indane Core catalyst_system->polymer

Caption: ATRP initiated from this compound.

Characterization of Materials

Once synthesized, materials derived from this compound would require thorough characterization to understand their properties.

Table 2: Typical Characterization Techniques

PropertyTechnique(s)
Structural Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Mass Spectrometry (MS)
Molecular Weight Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Thermal Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Optical UV-Visible Spectroscopy, Photoluminescence (PL) Spectroscopy
Electrochemical Cyclic Voltammetry (CV)
Morphological Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)

Conclusion

This compound represents a promising, yet underexplored, building block for materials science. Its rigid bicyclic structure and reactive bromine handle make it a candidate for the synthesis of novel organic electronic materials and functional polymers. The protocols and workflows provided here are generalized guidelines based on established organic chemistry principles. Researchers are encouraged to use these as a starting point for developing specific synthetic routes and to perform thorough optimization and characterization for their target applications. Further research is needed to fully elucidate the potential of this compound in the creation of new functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-2,3-dihydro-1H-indene. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main effective strategies for the synthesis of this compound. The first involves the anti-Markovnikov hydrobromination of indene, which requires a free-radical mechanism.[1][2] The second common approach is the α-bromination of 1-indanone to form 2-bromo-1-indanone, followed by the reduction of the ketone.[3][4]

Q2: My hydrobromination of indene is yielding the wrong isomer, 1-bromo-2,3-dihydro-1H-indene. What is going wrong?

A2: This is a common issue related to regioselectivity and is due to the reaction following a Markovnikov addition pathway. The formation of the 1-bromo isomer proceeds through a more stable benzylic carbocation intermediate at the C1 position.[5][6] To obtain the desired 2-bromo isomer, you must ensure your reaction conditions favor an anti-Markovnikov, free-radical addition. This typically involves the use of a radical initiator, such as peroxides (e.g., AIBN or benzoyl peroxide), and a non-polar solvent.[1][7]

Q3: I am observing significant amounts of dibrominated byproducts in my synthesis. How can I minimize these?

A3: The formation of dibrominated species is a frequent side reaction, particularly in the bromination of 1-indanone.[3] To minimize this, you should carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide or bromine). Using no more than one equivalent of the brominating agent is crucial. Additionally, maintaining a low reaction temperature and monitoring the reaction progress closely with techniques like TLC or GC-MS can help you stop the reaction once the desired monobrominated product is formed, preventing further bromination.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification can be challenging due to the potential presence of the 1-bromo isomer and other byproducts. Column chromatography on silica gel is a common and effective method for separating the 2-bromo isomer from the 1-bromo isomer and other impurities. The choice of eluent is critical and should be optimized based on the polarity of the compounds in your crude mixture; a non-polar solvent system like hexane or a mixture of hexane and ethyl acetate is a good starting point. If N-bromosuccinimide (NBS) was used, a pre-purification aqueous work-up is recommended to remove the succinimide byproduct.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Ineffective radical initiation (for indene route).Ensure the purity of your radical initiator (e.g., AIBN, benzoyl peroxide) and use it at the appropriate temperature for decomposition. Consider using UV light as an alternative initiation method.
Incomplete reaction.Increase the reaction time or temperature, but monitor closely to avoid side reactions. Confirm reagent purity and stoichiometry.
Product decomposition during workup.Use mild workup conditions. Avoid strong bases or high temperatures if your product is unstable.
Incorrect Regioisomer (1-bromo formed) Reaction proceeding via ionic mechanism instead of radical.For the hydrobromination of indene, add a radical initiator (e.g., peroxides) and use a non-polar solvent. Ensure your HBr source is free of impurities that might favor the ionic pathway.[2][8]
Formation of Multiple Products Over-bromination (dibromo-, tribromo- byproducts).Carefully control the stoichiometry of the brominating agent (use ~1 equivalent). Run the reaction at a lower temperature and monitor its progress to stop it at the optimal time.
Polymerization of indene.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with the radical process. Keep the temperature controlled.
Difficult Purification Co-elution of isomers.Optimize your column chromatography conditions. Try a different solvent system with a shallower polarity gradient. Consider alternative purification techniques like preparative HPLC if high purity is required.
Presence of succinimide byproduct (from NBS).Before chromatographic purification, perform an aqueous workup. Succinimide is water-soluble and can be removed by washing the organic layer with water.

Data Summary

Table 1: Comparison of Yields for Bromination of Substituted 1-Indanones

Starting MaterialBrominating AgentSolventTemperatureYield of 2-bromo-1-indanoneReference
4-Chloro-1-indanoneBr₂Acetic AcidRoom Temp42%[3]
4-Chloro-1-indanoneBr₂ / K₂CO₃Methanol0 °C73%[3]
4-Chloro-1-indanoneNBSCCl₄Reflux90%[3]

Note: Yields are for the intermediate 2-bromo-1-indanone, not the final reduced product.

Experimental Protocols

Protocol 1: Anti-Markovnikov Hydrobromination of Indene

This protocol is designed to favor the formation of this compound via a free-radical mechanism.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indene (1 equivalent) in a suitable anhydrous, non-polar solvent (e.g., hexane or cyclohexane).

  • Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN, ~0.05 equivalents) or benzoyl peroxide.

  • HBr Addition: Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in a non-polar solvent. The addition should be done at a controlled rate.

  • Reaction: Heat the mixture to reflux (the temperature will depend on the solvent and the decomposition temperature of the initiator, typically 60-80 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material and the formation of the desired product.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any excess HBr, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.

Protocol 2: Synthesis via Bromination of 1-Indanone and Subsequent Reduction

This two-step protocol involves the formation of a 2-bromo-1-indanone intermediate.

Step A: α-Bromination of 1-Indanone

  • Preparation: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as carbon tetrachloride or methanol.[3]

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the solution while stirring. If using methanol as a solvent with Br₂, a base like K₂CO₃ can be added to control the reaction.[3]

  • Reaction: Stir the reaction at room temperature or gentle reflux until the starting material is consumed, as indicated by TLC analysis.

  • Workup: Filter off the succinimide byproduct (if using NBS). If the reaction was performed in an organic solvent, wash the solution with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting 2-bromo-1-indanone by recrystallization or column chromatography.

Step B: Reduction of 2-bromo-1-indanone

  • Preparation: Dissolve the purified 2-bromo-1-indanone (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Reducing Agent: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Allow the reaction to stir at a low temperature until the ketone is fully reduced (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of water or dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 2-bromo-2,3-dihydro-1H-inden-1-ol can then be further processed if the hydroxyl group is not desired. For the target molecule, a subsequent deoxygenation step would be required, which adds complexity. The hydrobromination of indene is a more direct route.

Visualizations

SynthesisPathways Synthesis Pathways for this compound Indene Indene Radical_Addition Anti-Markovnikov Addition Indene->Radical_Addition HBr, Peroxides (e.g., AIBN) Ionic_Addition Markovnikov Addition Indene->Ionic_Addition HBr (no initiator) Product_2_Bromo This compound Radical_Addition->Product_2_Bromo Indanone 1-Indanone Alpha_Bromination α-Bromination Indanone->Alpha_Bromination NBS or Br₂ Bromo_Indanone 2-bromo-1-indanone Alpha_Bromination->Bromo_Indanone Reduction Reduction Bromo_Indanone->Reduction e.g., NaBH₄ Reduction->Product_2_Bromo (requires further deoxygenation) Markovnikov_Product 1-bromo-2,3-dihydro-1H-indene (Side Product) Ionic_Addition->Markovnikov_Product

Caption: Alternative synthetic routes to this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Indene Hydrobromination Start Start: Low yield or wrong product Check_Isomer Check Regioisomer (1-bromo or 2-bromo?) Start->Check_Isomer Isomer_1_Bromo 1-bromo isomer is major product Check_Isomer->Isomer_1_Bromo 1-bromo Isomer_2_Bromo 2-bromo isomer is major, but yield is low Check_Isomer->Isomer_2_Bromo 2-bromo Fix_Radical_Conditions Action: Ensure radical conditions. - Add peroxide/AIBN. - Use non-polar solvent. - Purify HBr source. Isomer_1_Bromo->Fix_Radical_Conditions Check_Reaction_Completion Check Reaction Completion (TLC/GC-MS) Isomer_2_Bromo->Check_Reaction_Completion End Improved Synthesis Fix_Radical_Conditions->End Incomplete_Reaction Starting material remains Check_Reaction_Completion->Incomplete_Reaction Incomplete Complete_Reaction Starting material consumed Check_Reaction_Completion->Complete_Reaction Complete Optimize_Conditions Action: Optimize conditions. - Increase reaction time/temp. - Check initiator activity. Incomplete_Reaction->Optimize_Conditions Check_Workup Problem is likely in workup/purification Complete_Reaction->Check_Workup Optimize_Conditions->End Check_Workup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Regioselective Bromination of 2,3-Dihydro-1H-indene (Indane)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of 2,3-dihydro-1H-indene (indane). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the synthesis of brominated indane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the bromination of 2,3-dihydro-1H-indene?

The main challenge is controlling the regioselectivity of the reaction. Bromination can occur at two distinct sites: the aromatic ring via electrophilic aromatic substitution (SEAr) or at the benzylic C1 position via a free radical pathway. The conditions of the reaction (reagents, solvent, temperature, presence of light) determine which pathway is favored.

Q2: How does the substituent effect of the fused cyclopentane ring influence aromatic bromination?

The fused cyclopentane ring acts as a weakly activating, ortho-, para-directing group.[1][2] This is due to the electron-donating nature (hyperconjugation and inductive effects) of the alkyl group, which enriches the electron density of the aromatic ring, particularly at the ortho (C4) and para (C5) positions.[1] Consequently, electrophilic attack by a bromine electrophile (Br+) is directed to these positions.

Q3: Which position on the aromatic ring is preferentially brominated?

In electrophilic aromatic substitution, the major product is typically the 5-bromo-2,3-dihydro-1H-indene (para-substituted), with the 4-bromo isomer (ortho-substituted) as a minor product. The para position is often favored due to reduced steric hindrance compared to the ortho position.

Q4: Under what conditions does benzylic bromination at the C1 position occur?

Benzylic bromination occurs via a free-radical mechanism.[3][4] These conditions typically involve the use of N-bromosuccinimide (NBS) in a non-polar solvent (like CCl₄), initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6] The high selectivity for the C1 position is due to the resonance stabilization of the resulting benzylic radical.[3][7]

Q5: What is the role of a Lewis acid in the bromination of indane?

A Lewis acid, such as FeBr₃ or AlCl₃, is used to catalyze electrophilic aromatic bromination.[8] It polarizes the Br-Br bond of molecular bromine (Br₂), creating a potent electrophile (Br+) that can attack the aromatic ring.[8] In some cases, a Lewis acid can also promote benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) through a radical generation pathway.[9][10]

Troubleshooting Guide

Problem: My reaction yielded the benzylic bromide (1-bromoindane) instead of the desired aromatic bromide.

  • Potential Cause: You have inadvertently created conditions that favor a free-radical mechanism.

  • Solution:

    • Exclude Light and Radical Initiators: Ensure your reaction is run in the dark and that no radical initiators (like AIBN) are present, unless your goal is benzylic bromination.

    • Use Electrophilic Conditions: For aromatic substitution, use molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) in a suitable solvent.

    • Solvent Choice: Polar solvents can sometimes favor ionic pathways, while non-polar solvents like CCl₄ are classic choices for radical reactions.[11]

Problem: The reaction produced a mixture of 4-bromo and 5-bromo isomers. How can I improve selectivity?

  • Potential Cause: The electronic preference for the para position (C5) is not overwhelmingly strong, leading to a mixture.

  • Solution:

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the thermodynamically favored para product.[12]

    • Bulky Brominating Agent: Using a sterically hindered brominating agent or catalyst system might enhance selectivity for the less sterically hindered para position.

    • Purification: If separation is difficult, consider converting the isomer mixture to a downstream derivative that may be more easily separable by chromatography or crystallization.

Problem: My reaction resulted in polybrominated products.

  • Potential Cause: The stoichiometry of the brominating agent was too high, or the reaction was run for too long. The initial bromination product is still activated enough for a second substitution.

  • Solution:

    • Control Stoichiometry: Use only one equivalent of the brominating agent (e.g., Br₂ or NBS) relative to the indane substrate.

    • Slow Addition: Add the brominating agent dropwise at a low temperature to maintain a low concentration and prevent over-reaction.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and quench it as soon as the starting material is consumed.

Problem: The reaction is very slow or gives a low yield.

  • Potential Cause: The reaction conditions are not optimal for the desired pathway.

  • Solution:

    • For Electrophilic Bromination: Ensure your Lewis acid catalyst is active (anhydrous) and used in sufficient quantity. If the aromatic ring is deactivated by other substituents, stronger conditions or a more potent brominating agent may be needed.[13]

    • For Radical Bromination: Ensure your radical initiator is active and the reaction is sufficiently heated or irradiated to promote initiation. Ensure the absence of radical inhibitors.

Data Presentation: Bromination of Indanone Derivatives

While quantitative data for the direct bromination of 2,3-dihydro-1H-indene is sparse in readily available literature, studies on substituted indanones provide excellent models for the regioselectivity of electrophilic substitution on this ring system.

Table 1: Regioselective Bromination of 5,6-Dimethoxyindan-1-one with Br₂ [14]

EntryBase/AcidSolventTemp (°C)Product(s)Yield (%)
1Acetic AcidAcetic AcidRT2,4-Dibromo-5,6-dimethoxyindan-1-one95
2KOHCCl₄~04-Bromo-5,6-dimethoxyindan-1-one79
3K₂CO₃CCl₄~04-Bromo-5,6-dimethoxyindan-1-one81
4Cs₂CO₃CCl₄~04-Bromo-5,6-dimethoxyindan-1-one67

This data demonstrates that under acidic conditions, bromination can occur on both the aromatic ring (C4) and the alpha-carbon (C2), while basic conditions selectively yield the aromatic substitution product.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination (Synthesis of 5-Bromoindane)

This protocol is a general method for electrophilic aromatic bromination, adapted for 2,3-dihydro-1H-indene.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydro-1H-indene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (N₂ or Ar). Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 eq) to the solution.

  • Bromine Addition: Prepare a solution of molecular bromine (Br₂) (1.0 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5°C. The reaction should be performed in the dark to suppress radical pathways.

  • Reaction: Stir the mixture at 0°C to room temperature and monitor its progress by TLC or GC.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess bromine.

  • Workup: Transfer the mixture to a separatory funnel. Extract with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the 5-bromo and 4-bromo isomers.

Protocol 2: Benzylic Radical Bromination (Synthesis of 1-Bromoindane) [5][6]

This protocol is a standard Wohl-Ziegler reaction for benzylic bromination.

  • Setup: To a round-bottom flask, add 2,3-dihydro-1H-indene (1.0 eq), N-bromosuccinimide (NBS) (1.0 eq), and a radical initiator such as AIBN (0.05 eq). Add an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). For initiation, you can also irradiate the flask with a sunlamp.

  • Monitoring: Monitor the reaction by GC or TLC. A key visual cue is that the dense NBS will be consumed and replaced by succinimide, which is less dense and will float on top of the CCl₄.

  • Workup: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter off the succinimide by-product.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄. Remove the solvent by rotary evaporation. The crude 1-bromoindane can be purified by vacuum distillation.

Visualizations

Bromination_Pathways Regioselective Bromination Pathways of Indane Indane Indane (2,3-Dihydro-1H-indene) Radical_Conditions Radical Conditions (NBS, AIBN, hν) Indane->Radical_Conditions Electrophilic_Conditions Electrophilic Conditions (Br₂, FeBr₃, Dark) Indane->Electrophilic_Conditions Benzylic_Radical Benzylic Radical (Resonance Stabilized) Radical_Conditions->Benzylic_Radical H• abstraction Sigma_Complex Arenium Ion (Sigma Complex) Electrophilic_Conditions->Sigma_Complex Br+ attack Product_1_Bromo 1-Bromoindane (Benzylic Product) Benzylic_Radical->Product_1_Bromo +Br• Product_5_Bromo 5-Bromoindane (Aromatic, para) Sigma_Complex->Product_5_Bromo -H+ (Major) Product_4_Bromo 4-Bromoindane (Aromatic, ortho) Sigma_Complex->Product_4_Bromo -H+ (Minor)

Caption: Competing pathways in the bromination of indane.

Troubleshooting_Workflow Troubleshooting Bromination Reactions Start Unsatisfactory Result Q1 What is the main issue? Start->Q1 A1 Wrong Regioisomer (Benzylic vs. Aromatic) Q1->A1 Wrong Isomer A2 Multiple Products (Isomers / Polybromination) Q1->A2 Impure Product A3 Low Yield / No Reaction Q1->A3 Low Conversion S1 Issue: Radical vs. Ionic Pathway Solution: - For Aromatic: Use Br₂/FeBr₃, exclude light. - For Benzylic: Use NBS/AIBN with heat/light. A1->S1 S2 Issue: Poor Selectivity / Over-reaction Solution: - Control stoichiometry (1.0 eq Br). - Add brominating agent slowly at 0°C. - Monitor reaction closely via TLC/GC. A2->S2 S3 Issue: Inactive Reagents / Conditions Solution: - Check activity of catalyst (e.g., anhydrous FeBr₃). - Ensure initiator/light source is effective. - Adjust temperature as needed. A3->S3

Caption: A workflow for troubleshooting common bromination issues.

Experimental_Workflow General Experimental Workflow Start 1. Reaction Setup (Solvent, Substrate, Inert Atm.) Addition 2. Reagent Addition (Catalyst, Brominating Agent) Start->Addition Reaction 3. Reaction Monitoring (TLC / GC) Addition->Reaction Quench 4. Quenching (e.g., Na₂S₂O₃ solution) Reaction->Quench Workup 5. Extraction & Washing Quench->Workup Dry 6. Drying Organic Layer (e.g., Na₂SO₄) Workup->Dry Purify 7. Purification (Chromatography / Distillation) Dry->Purify End Pure Brominated Indane Purify->End

Caption: A typical workflow for a bromination experiment.

References

Technical Support Center: Purification of 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-bromo-2,3-dihydro-1H-indene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2,3-dihydro-1H-indene (indane), the brominating agent (e.g., N-bromosuccinimide), and byproducts like dibrominated indane or indene resulting from elimination of HBr.[1][2] The specific impurities will depend on the synthetic route employed.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.[2] Column chromatography is effective for separating the desired product from closely related impurities, while recrystallization is useful for removing less soluble or more soluble impurities, assuming a suitable solvent is found.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation.[3] By spotting the crude mixture, collected fractions, and a pure standard (if available), you can track the elution of the desired compound and identify pure fractions.

Q4: My purified this compound appears to be unstable and discolors over time. What can I do?

A4: Alkyl halides can be sensitive to light and air, leading to degradation. It is advisable to store the purified compound at low temperatures (e.g., 4°C), in an amber vial, and under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[2]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential Cause Troubleshooting Steps
Improper Solvent System The polarity of the eluent is critical. If the compound elutes too quickly (high Rf), decrease the eluent polarity. If it doesn't move from the baseline (low Rf), increase the eluent polarity. A gradient elution might be necessary for complex mixtures.[3][4]
Compound Adsorbed on Stationary Phase For some compounds, silica gel can be too acidic. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4]
Co-elution of Impurities If impurities have similar polarity, a good separation may be difficult. Try a different solvent system or consider a different purification technique like recrystallization.
Issue 2: Difficulty with Recrystallization
Potential Cause Troubleshooting Steps
"Oiling Out" Instead of Crystallizing This occurs when the compound comes out of solution above its melting point. Try using a lower boiling point solvent, adding more of the "good" solvent to lower the saturation temperature, or allowing the solution to cool more slowly.[5]
No Crystal Formation The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6] If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.[5]
Low Recovery of Crystals This can happen if too much solvent was used or if the solution was not cooled sufficiently. Ensure the minimum amount of hot solvent is used for dissolution and cool the solution in an ice bath to maximize crystal formation.[5]

Quantitative Data Summary

The following table summarizes typical parameters for the purification of bromo-indane derivatives. Note that optimal conditions for this compound may vary.

Purification Method Stationary Phase Mobile Phase (Eluent) Typical Yield Reported Purity
Column ChromatographySilica GelHexane/Ethyl Acetate60-80%>95% (by HPLC/GC)
Recrystallization-Ethanol/Water50-70%>98% (by NMR)

Experimental Protocols

Protocol 1: Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Insert a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]

    • Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used for elution.

    • Carefully add the sample to the top of the column.[8]

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions in separate test tubes.[3]

  • Analysis and Collection:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Protocol 2: Recrystallization
  • Solvent Selection:

    • Perform small-scale tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] An ethanol/water mixture is often a good starting point for bromo-compounds.[6]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent and stir until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[6]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid analysis Purity Analysis (TLC, NMR, GC-MS) column_chrom->analysis recrystallization->analysis storage Store Pure Product analysis->storage

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Low Yield After Purification cc_issue Check TLC of Fractions start->cc_issue Method: Column recryst_issue Check Mother Liquor start->recryst_issue Method: Recrystallization co_elution Co-elution of Impurities cc_issue->co_elution Impure Fractions no_elution Compound Stuck on Column cc_issue->no_elution No Product Eluted _solution1 _solution1 co_elution->_solution1 Solution: Change Solvent System _solution2 _solution2 no_elution->_solution2 Solution: Increase Eluent Polarity oiling_out Compound Oiled Out recryst_issue->oiling_out Oily Layer Present no_crystals No Crystals Formed recryst_issue->no_crystals Solution Clear _solution3 _solution3 oiling_out->_solution3 Solution: Add More Solvent / Cool Slowly _solution4 _solution4 no_crystals->_solution4 Solution: Scratch Flask / Add Seed Crystal

Caption: Troubleshooting logic for purification issues.

References

avoiding side reactions in the synthesis of 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-2,3-dihydro-1H-indene. The following information is intended to help navigate and resolve common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

The most prevalent and selective method is the free-radical bromination of 2,3-dihydro-1H-indene (indan) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] This method, often referred to as the Wohl-Ziegler reaction, favors benzylic bromination, leading to the desired product with good regioselectivity.[2]

Q2: Why is N-bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?

NBS is preferred because it provides a low, constant concentration of bromine in the reaction mixture. This minimizes competitive side reactions, such as the electrophilic addition of bromine across the double bond if indene is used as a starting material or has been formed through side reactions.[2][3] Using Br₂ directly can lead to a mixture of products that are difficult to separate.

Q3: What are the primary side reactions to be aware of during the synthesis?

The main side reactions include:

  • Over-bromination: Formation of dibromo- or tribromo-indenes. This can occur if an excess of NBS is used.

  • Aromatic Bromination: Electrophilic substitution on the benzene ring is a possible side reaction, though less common under radical conditions.

  • Elimination Reaction: The product, this compound, can undergo elimination to form indene, especially in the presence of a base or at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system (e.g., hexane/ethyl acetate) can be used to separate the starting material (indan), the desired product (this compound), and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive radical initiator (AIBN/benzoyl peroxide).2. Decomposed or impure NBS.3. Insufficient reaction temperature or time.4. Presence of radical inhibitors (e.g., oxygen, certain impurities).1. Use a fresh batch of the radical initiator.2. Use freshly recrystallized NBS. Pure NBS should be a white crystalline solid.[4]3. Ensure the reaction is heated to reflux and monitor by TLC to determine the optimal reaction time.4. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination: Use of excess NBS.2. Aromatic bromination: Reaction conditions favoring electrophilic substitution.3. Formation of 1-bromoindane: The reaction is highly regioselective for the 2-position due to the stability of the secondary benzylic radical. Formation of the 1-bromo isomer is generally minor but can occur.1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents).2. Conduct the reaction in a non-polar solvent (e.g., carbon tetrachloride) and in the absence of Lewis acids.3. Optimize reaction temperature; lower temperatures can sometimes improve selectivity.
Product Decomposes or Forms Indene upon Isolation 1. Elimination reaction: Exposure to high temperatures or basic conditions during work-up or purification.1. Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature).2. Use a neutral or slightly acidic aqueous wash during work-up.3. If using column chromatography, ensure the silica gel is neutral.
Succinimide Byproduct is Difficult to Remove 1. Succinimide is soluble in many organic solvents.1. After the reaction, filter the cooled reaction mixture to remove the bulk of the succinimide, which is a solid.2. Perform an aqueous work-up, washing the organic layer with water or a dilute basic solution to remove any remaining succinimide.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

Solvent Typical Yield of this compound Key Considerations
Carbon Tetrachloride (CCl₄)Good to ExcellentTraditional solvent of choice, but its use is now restricted due to toxicity and environmental concerns.[5]
Acetonitrile (CH₃CN)GoodA more environmentally friendly alternative to CCl₄.[5]
CyclohexaneGoodAnother non-polar alternative to CCl₄.
1,2-DichlorobenzeneGood to ExcellentCan be a suitable alternative for benzylic brominations, sometimes offering improved yields and shorter reaction times.[6]

Table 2: Effect of Initiator Concentration on Reaction Outcome

AIBN (mol%) Observation Recommendation
< 1Slow or incomplete reaction.Increase initiator concentration.
1 - 5Optimal range for most reactions.Start with a concentration in this range.
> 5May not significantly increase yield and can lead to more side reactions.Generally not necessary to exceed this amount.

Experimental Protocols

Key Experiment: Synthesis of this compound via Free Radical Bromination

Materials:

  • 2,3-dihydro-1H-indene (indan)

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dihydro-1H-indene (1.0 eq), N-bromosuccinimide (1.05 eq), and anhydrous carbon tetrachloride.

  • Add a catalytic amount of AIBN (0.02 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours.

  • Monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.

  • Filter the mixture and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Visualizations

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation Indane 2,3-dihydro-1H-indene Indanyl_Radical 2,3-dihydro-1H-inden-2-yl radical Indane->Indanyl_Radical + Br• Indane->Indanyl_Radical Product This compound Indanyl_Radical->Product + Br₂ Indanyl_Radical->Product Br_Radical Br• Product->Br_Radical - Br• NBS NBS AIBN AIBN (Initiator) AIBN->Br_Radical Heat HBr HBr Br2 Br₂ HBr->Br2 + NBS Succinimide Succinimide Br2->Succinimide - Succinimide

Caption: Reaction pathway for the synthesis of this compound.

Side_Reactions Starting_Material 2,3-dihydro-1H-indene Desired_Product This compound Starting_Material->Desired_Product NBS, AIBN Aromatic_Bromination Aromatic Brominated Indane Starting_Material->Aromatic_Bromination Ionic Conditions Over_Bromination Dibromo-indane Desired_Product->Over_Bromination Excess NBS Elimination Indene Desired_Product->Elimination Base / Heat

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_issues Troubleshooting cluster_solutions Solutions Start Reaction Start TLC_Check Monitor by TLC Start->TLC_Check No_Reaction No Reaction / Incomplete TLC_Check->No_Reaction No product spot Multiple_Spots Multiple Products TLC_Check->Multiple_Spots Multiple product spots Product_Decomp Product Decomposition TLC_Check->Product_Decomp Product spot disappears Workup Work-up & Purification TLC_Check->Workup Clean Reaction Check_Reagents Check Reagent Purity (NBS, AIBN) No_Reaction->Check_Reagents Check_Conditions Check Temperature & Inert Atmosphere No_Reaction->Check_Conditions Optimize_Stoichiometry Optimize NBS Stoichiometry Multiple_Spots->Optimize_Stoichiometry Control_Temp Control Temperature Multiple_Spots->Control_Temp Purification_Care Careful Work-up & Purification Product_Decomp->Purification_Care

Caption: Troubleshooting workflow for the synthesis of this compound.

References

optimizing reaction conditions for substitutions on 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 2-bromo-2,3-dihydro-1H-indene. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions.[1][2] The bromine atom at the C-2 position is a good leaving group, facilitating the introduction of a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to create diverse 2-substituted indane derivatives.[1]

Q2: What are the main competing side reactions to be aware of?

A2: The principal side reaction is elimination (dehydrobromination) to form indene. This is especially prevalent when using strong, sterically hindered bases or high reaction temperatures. Another potential side reaction is a rearrangement of the carbocation intermediate if the reaction proceeds through an SN1-like mechanism, although this is less common for secondary bromides unless strong acid catalysts are present.

Q3: How does the stereochemistry of the starting material affect the product?

A3: If the starting this compound is enantiomerically pure, the stereochemical outcome of the substitution reaction depends on the mechanism. SN2 reactions will proceed with an inversion of configuration at the C-2 position.[3] SN1 reactions would lead to a racemic mixture of products. It is crucial to analyze the stereochemistry of the product to understand the reaction mechanism.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Low or no conversion is a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.

Potential Cause Troubleshooting Step Rationale
Insufficiently Reactive Nucleophile - For neutral nucleophiles (e.g., alcohols, amines), consider converting them to their more nucleophilic conjugate base (alkoxide, amide) using a suitable non-nucleophilic base (e.g., NaH, KHMDS).[4] - Choose a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophile's reactivity.A stronger nucleophile will increase the rate of an SN2 reaction.[4] Polar aprotic solvents solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.
Poor Leaving Group Ability - While bromide is a good leaving group, ensure the reaction conditions do not inhibit its departure. Protic solvents can solvate the leaving group, but may also solvate the nucleophile, reducing its reactivity.For SN1 reactions, a more polar, protic solvent can help stabilize the departing leaving group and the carbocation intermediate. For SN2, a polar aprotic solvent is generally preferred.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. - Consider switching to a higher-boiling solvent if the desired temperature is above the boiling point of the current solvent.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate.
Steric Hindrance - The 2-position of the indane system is sterically accessible, but a bulky nucleophile may hinder the reaction. If possible, use a less sterically hindered nucleophile.SN2 reactions are sensitive to steric hindrance at the reaction center.
Issue 2: Formation of Indene as the Major Product (Elimination)

The formation of indene via an E2 elimination pathway is a significant competing reaction.

Potential Cause Troubleshooting Step Rationale
Strongly Basic/Non-Nucleophilic Reagent - If the nucleophile is also a strong base (e.g., t-BuOK), elimination will be favored. Switch to a less basic, more nucleophilic reagent (e.g., NaN3, NaCN).Strong, sterically hindered bases favor elimination over substitution.
High Reaction Temperature - Run the reaction at the lowest temperature that allows for a reasonable rate of substitution.Elimination reactions are generally favored over substitution at higher temperatures due to their higher activation energy and greater increase in entropy.
Solvent Choice - Use a polar aprotic solvent (e.g., DMF, DMSO, acetone).Polar aprotic solvents favor SN2 reactions, while polar protic solvents can favor both SN1 and E1 pathways.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

This protocol provides a general procedure for the substitution reaction with an amine nucleophile. Conditions should be optimized for each specific nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, 2-3 equivalents)

  • Base (e.g., K2CO3, 2-3 equivalents)

  • Solvent (e.g., Acetonitrile or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine nucleophile (2.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 2-Bromoindane - Nucleophile - Base solvent Add Anhydrous Solvent (e.g., ACN) start->solvent react Heat and Stir (e.g., 80 °C) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench with Water monitor->quench If complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify end Isolated Product purify->end

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_flowchart start Reaction Start check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_side_product Elimination Product (Indene) Observed? check_conversion->check_side_product No stronger_nu Use Stronger Nucleophile (e.g., form alkoxide) increase_temp->stronger_nu change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) stronger_nu->change_solvent change_solvent->check_conversion lower_temp Lower Temperature check_side_product->lower_temp Yes success Successful Reaction check_side_product->success No less_basic_nu Use Less Basic Nucleophile lower_temp->less_basic_nu less_basic_nu->check_conversion

Caption: Troubleshooting flowchart for common reaction issues.

References

troubleshooting guide for reactions involving 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-2,3-dihydro-1H-indene.

Troubleshooting Guides

Section 1: Synthesis of this compound

Question: I am attempting to synthesize this compound from 2,3-dihydro-1H-indene (indan) using N-bromosuccinimide (NBS), but I am getting a low yield. What are the common causes?

Answer: Low yields in the bromination of indan are typically due to a few key factors:

  • Initiator Problems: Free-radical bromination with NBS requires an initiator, such as AIBN or benzoyl peroxide, and/or initiation by light (UV lamp). Ensure your initiator is not expired and is used in the correct catalytic amount. The reaction often requires heating to decompose the initiator and start the radical chain process.

  • Solvent Choice: The reaction should be performed in a dry, non-polar solvent, typically carbon tetrachloride (CCl₄) or cyclohexane. Protic or highly polar solvents can interfere with the radical mechanism.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessive heat or prolonged reaction times can lead to the formation of side products, including dibrominated species.[1] Monitor the reaction by TLC or GC to determine the optimal endpoint.

  • NBS Quality: Ensure the NBS is pure. It can be recrystallized from water if necessary. Old or impure NBS may contain excess bromine or succinimide, which can lead to undesired side reactions.

Question: My bromination reaction is producing significant amounts of dibrominated byproducts. How can I improve the selectivity for the mono-brominated product?

Answer: Achieving high regioselectivity is crucial.[2] To favor mono-bromination, consider the following:

  • Stoichiometry: Use a precise 1:1 molar ratio of indan to NBS. Using an excess of the brominating agent will inevitably lead to di- and polybrominated products.[1]

  • Slow Addition: Add the NBS portion-wise or as a solution via a dropping funnel over an extended period. This keeps the concentration of the brominating agent low at any given moment, favoring the reaction with the starting material over the product.

  • Temperature Control: Running the reaction at the lowest effective temperature can help improve selectivity. While initiation is necessary, avoid excessive heating which can make the reaction less selective.

Section 2: Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution on this compound, but the reaction is very slow or does not proceed to completion. What should I check?

Answer: The reactivity in nucleophilic substitution depends on several factors related to the substrate, nucleophile, and reaction conditions.[3]

  • Nucleophile Strength: The rate of an Sₙ2 reaction is directly dependent on the strength of the nucleophile.[4] If your nucleophile is weak (e.g., water, alcohols), the reaction will be slow. Consider using a stronger, anionic nucleophile (e.g., an alkoxide, cyanide, or azide salt).

  • Solvent: For Sₙ2 reactions, a polar aprotic solvent (e.g., DMSO, DMF, acetone) is generally preferred.[5] These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive. If an Sₙ1 pathway is desired (for tertiary or resonance-stabilized substrates), a polar protic solvent (e.g., ethanol, water) would be more appropriate to stabilize the carbocation intermediate.[4]

  • Leaving Group Ability: Bromine is a good leaving group, but its departure can be assisted by the addition of a Lewis acid or silver salts in certain cases, although this is less common for simple substitutions.

  • Steric Hindrance: this compound is a secondary halide. While it can undergo Sₙ2 reactions, steric hindrance is greater than for a primary halide.[4] Ensure your nucleophile is not excessively bulky.

Question: My substitution reaction is resulting in a mixture of products, including an alkene (indene). How can I minimize the competing elimination reaction?

Answer: Elimination (E1/E2) is a common side reaction that competes with nucleophilic substitution (Sₙ1/Sₙ2).[6] To favor substitution over elimination:

  • Choice of Base/Nucleophile: Strong, bulky bases favor E2 elimination (e.g., potassium tert-butoxide).[7] Use a strong, but less sterically hindered nucleophile to favor Sₙ2 (e.g., sodium azide, sodium cyanide). Weakly basic, highly nucleophilic species are ideal.

  • Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS).[6][8] Running the reaction at a lower temperature can significantly reduce the amount of the elimination byproduct.[5]

  • Solvent: Polar aprotic solvents are generally a good choice for Sₙ2 reactions and can help suppress elimination pathways compared to polar protic solvents, which can promote E1 reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound? A1: Key physical and chemical properties are summarized in the table below.[9][10]

PropertyValue
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol [10]
CAS Number 17623-96-0[9]
Boiling Point 249.2 ± 29.0 °C at 760 mmHg[10]
Appearance Varies; often a liquid or low-melting solid

Q2: How should this compound be stored? A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[10] Recommended storage temperature is often between 2-8°C.[10] Due to its potential for decomposition or reaction, it should be kept away from strong bases, oxidizing agents, and moisture.

Q3: What are the primary safety hazards associated with this compound? A3: According to its hazard classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All work should be conducted in a chemical fume hood.

Q4: What is the primary application of this compound? A4: It is primarily used in organic synthesis as a chemical intermediate.[10] The bromo-indane scaffold is a valuable building block for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[10][11]

Experimental Protocols

General Protocol for Nucleophilic Substitution with Sodium Azide

This protocol provides a representative methodology for a nucleophilic substitution (Sₙ2) reaction.

  • Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (NaN₃, 1.2 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C with vigorous stirring under a nitrogen atmosphere.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography to yield the pure 2-azido-2,3-dihydro-1H-indene.

Visualizations

experimental_workflow prep Reagent & Glassware Preparation setup Reaction Setup (Under N2) prep->setup reaction Heating & Stirring setup->reaction monitor Reaction Monitoring (TLC/GC) reaction->monitor Periodically monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze

Caption: A typical experimental workflow for organic synthesis reactions.

troubleshooting_yield start Low Yield in Substitution Reaction q1 Is starting material (SM) consumed? start->q1 c1 Cause: Inactive Reagents (e.g., weak nucleophile) q1->c1 No q2 Are side products observed? q1->q2 Yes s1 Solution: Use stronger nucleophile, check reagent purity c1->s1 c2 Cause: Incorrect Conditions (Temp, Solvent) s2 Solution: Increase temp, switch to polar aprotic solvent c3 Major Side Product: Elimination (Alkene) q2->c3 Yes c4 Cause: Product Decomposition q2->c4 No s3 Solution: Lower temp, use less basic nucleophile c3->s3 s4 Solution: Reduce reaction time, purify carefully c4->s4

Caption: Decision tree for troubleshooting low reaction yields.

sn_vs_e reactant This compound sub_path Substitution (SN1/SN2) reactant->sub_path elim_path Elimination (E1/E2) reactant->elim_path sub_prod Substituted Product sub_path->sub_prod elim_prod Indene (Alkene) elim_path->elim_prod sub_factors Favored by: - Strong, non-bulky nucleophile - Lower temperature - Polar aprotic solvent (SN2) elim_factors Favored by: - Strong, bulky base - Higher temperature

Caption: Competing pathways of substitution vs. elimination.

References

identifying byproducts in the synthesis of 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-bromo-2,3-dihydro-1H-indene.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing this compound from indene?

A1: The synthesis, typically proceeding via electrophilic addition of bromine (Br₂) or a similar bromine source to indene, can lead to several byproducts. The most common are:

  • trans-1,2-Dibromo-2,3-dihydro-1H-indene: This is the major byproduct resulting from the anti-addition of bromine across the double bond of the five-membered ring. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.[1][2]

  • cis-1,2-Dibromo-2,3-dihydro-1H-indene: This isomer is generally formed in much smaller quantities than the trans isomer.

  • 1-Bromo-1H-indene: This can be formed through the elimination of hydrogen bromide (HBr) from the dibrominated intermediates, particularly if the reaction is run at elevated temperatures or in the presence of a base.

  • Over-brominated species: If an excess of the brominating agent is used, further bromination on the aromatic ring can occur, leading to various poly-brominated indene derivatives.

Q2: How can I identify the desired product and the main byproducts using ¹H NMR spectroscopy?

A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between this compound and its common byproducts. The key differences appear in the signals for the protons on the five-membered ring:

  • This compound (Desired Product): Expect a characteristic pattern for the protons at the C1, C2, and C3 positions. The proton at C2 (CH-Br) will be a multiplet, coupled to the four protons at C1 and C3. The protons at C1 and C3 will appear as distinct multiplets, typically in the range of 3.0-4.0 ppm.

  • trans-1,2-Dibromo-2,3-dihydro-1H-indene (Byproduct): This molecule will show two distinct methine (CH-Br) protons. The proton at C1 will likely be a doublet around 5.5-6.0 ppm, and the proton at C2 will be a multiplet at a slightly different chemical shift, coupled to the C1 proton and the C3 protons. The trans configuration results in a specific coupling constant between the C1 and C2 protons.

  • 1-Bromo-1H-indene (Byproduct): The presence of a double bond within the five-membered ring significantly alters the spectrum. Expect vinylic proton signals in the 6.5-7.5 ppm region, which will be absent in the spectra of the desired saturated-ring product.

Q3: What reaction conditions favor the formation of the dibrominated byproduct?

A3: The formation of trans-1,2-dibromo-2,3-dihydro-1H-indene is favored when using a 1:1 molar ratio of bromine (Br₂) to indene.[1][2] This reaction is a classic example of electrophilic addition to an alkene.[1] Using an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) ensures that the solvent does not participate in the reaction.[2]

Q4: How can the formation of byproducts be minimized?

A4: To minimize the formation of dibrominated and other byproducts, precise control over the reaction conditions is essential.

  • Control Stoichiometry: Use a slight excess of indene relative to the brominating agent to reduce the chance of over-bromination.

  • Use N-bromosuccinimide (NBS): For benzylic bromination, NBS is often preferred over Br₂ as it can provide a low, steady concentration of bromine, which can improve selectivity, especially when radical initiators are used for substitution rather than addition.[3]

  • Low Temperature: Running the reaction at low temperatures (e.g., 0 to 5°C) can help control the reaction rate and reduce the likelihood of side reactions like elimination.[3]

  • Alternative Synthetic Routes: Consider a two-step synthesis. For instance, the hydroxybromination of indene using NBS in aqueous solvent forms trans-2-bromoindan-1-ol.[4] This intermediate can then be reduced to the desired this compound, offering a more selective pathway.

Troubleshooting Guide

Q1: My reaction resulted in a complex mixture of products according to TLC and ¹H NMR. What is the best way to proceed?

A1: A complex product mixture indicates a lack of selectivity in the bromination reaction.

  • Step 1: Identify Components: Attempt to identify the major components using GC-MS. The dibrominated byproducts will have a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br).

  • Step 2: Purify a Small Sample: Use column chromatography to isolate the major products from a small portion of the crude mixture. Characterize the pure fractions using NMR to confirm their structures.

  • Step 3: Optimize Reaction Conditions: Based on the identity of the major byproducts, adjust your reaction conditions. If dibromination is the issue, reduce the stoichiometry of the brominating agent. If elimination products are present, lower the reaction temperature. The flowchart below outlines a systematic approach to troubleshooting.

Q2: The yield of my desired this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: As discussed, incorrect stoichiometry, temperature, or choice of brominating agent can favor byproduct formation.

  • Product Instability: The product may be unstable under the reaction or workup conditions, leading to decomposition or elimination. Ensure the workup is performed promptly and under mild conditions (e.g., washing with a mild reducing agent like sodium bisulfite to remove excess bromine).

  • Purification Losses: The product may be lost during purification steps like recrystallization or chromatography. Ensure your chosen solvent system for these procedures is optimized for your target compound.

Data Presentation

The following table summarizes how reaction conditions can influence the product distribution in the bromination of indene. The data is illustrative and based on general principles of organic reactions.

Brominating AgentStoichiometry (Indene:Agent)SolventTemperature (°C)Desired ProductMajor Byproduct(s)Byproduct Percentage (Approx.)
Br₂1:1.1CCl₄0This compoundtrans-1,2-Dibromo-2,3-dihydro-1H-indene~60-70%
Br₂1:0.9CCl₄0This compoundUnreacted Indene, trans-1,2-Dibromo~20-30%
NBS / H₂O1:1DMSO20trans-2-Bromoindan-1-ol*Dibromo adducts~10-15%
NBS / AIBN1:1CCl₄80 (reflux)1-Bromo-2,3-dihydro-1H-indene**Minor addition products~15-25%

*Note: This is an intermediate for an alternative synthesis, not the direct product. **Note: Radical conditions with NBS favor substitution at the benzylic C1 position, not the desired C2 position.

Experimental Protocols

Protocol 1: Synthesis of trans-2-Bromoindan-1-ol (Intermediate)

This protocol is adapted from methods for the hydroxybromination of indene.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indene (1.0 eq) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water.

  • Reagent Addition: Cool the flask to room temperature. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 25°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the indene spot is consumed (typically 2-3 hours).

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude trans-2-bromoindan-1-ol can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Identification of Byproducts by GC-MS

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting chromatogram to separate the components by retention time. Examine the mass spectrum of each peak to identify the molecular ion and fragmentation patterns. Look for the characteristic M, M+2, M+4 isotopic pattern for dibrominated compounds.

Visualizations

TroubleshootingWorkflow start Crude Product Analysis (TLC, ¹H NMR, GC-MS) check_purity Is the product pure? start->check_purity identify_byproducts Identify Byproduct Structures (MS fragmentation, NMR analysis) check_purity->identify_byproducts No purify Purify Product (Column Chromatography or Recrystallization) check_purity->purify  Yes is_dibromo Major byproduct dibrominated? identify_byproducts->is_dibromo is_elim Major byproduct elimination product? is_dibromo->is_elim No optimize_stoich Optimize Stoichiometry (Reduce brominating agent) is_dibromo->optimize_stoich Yes optimize_temp Optimize Temperature (Lower reaction temp) is_elim->optimize_temp Yes optimize_reagent Consider Alternative Reagent (e.g., NBS for selectivity) is_elim->optimize_reagent No optimize_stoich->start Rerun Reaction optimize_temp->start Rerun Reaction optimize_reagent->start Rerun Reaction end Pure Product Obtained purify->end

Caption: Troubleshooting workflow for byproduct identification and mitigation.

ReactionPathways indene Indene bromonium Bromonium Ion Intermediate indene->bromonium + Br₂ product This compound (Desired Product) bromonium->product + H⁻ source (via alternative route) byproduct_dibromo trans-1,2-Dibromo-2,3-dihydro-1H-indene (Addition Byproduct) bromonium->byproduct_dibromo + Br⁻ (Anti-addition) byproduct_elim 1-Bromo-1H-indene (Elimination Byproduct) byproduct_dibromo->byproduct_elim - HBr (Heat / Base)

Caption: Reaction pathways in the bromination of indene.

References

Technical Support Center: Scale-Up Synthesis of 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-bromo-2,3-dihydro-1H-indene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on a larger scale?

A1: The two primary routes for the scale-up synthesis of this compound are:

  • Direct bromination of 2,3-dihydro-1H-indene (indan): This is a straightforward approach, but regioselectivity can be a challenge. Radical bromination conditions tend to favor the formation of the 1-bromo isomer.[1] Electrophilic bromination may offer a pathway to the 2-bromo isomer, but conditions must be carefully controlled to avoid side reactions.

  • Synthesis via an indanone intermediate: This multi-step approach involves the bromination of a 1-indanone or 2-indanone precursor. For instance, the bromination of 1-indanone at the alpha position (C-2) can yield 2-bromo-1-indanone, which can then be further processed.[2][3] This route often provides better control over regioselectivity.

Q2: What are the most common brominating agents used in the synthesis of this compound?

A2: The most commonly employed brominating agents are elemental bromine (Br₂) and N-bromosuccinimide (NBS).[1]

  • Bromine (Br₂): Often used for electrophilic bromination. It is a hazardous material requiring careful handling, especially on a large scale.[4]

  • N-bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is often used for radical brominations in the presence of a radical initiator.[1]

Q3: What are the critical process parameters to control during the scale-up of the bromination reaction?

A3: Key parameters to control include:

  • Temperature: Low temperatures are generally preferred to minimize side reactions such as di-bromination and to control the exothermic nature of the reaction.

  • Addition Rate: Slow and controlled addition of the brominating agent is crucial to maintain temperature and minimize localized high concentrations, which can lead to over-bromination.

  • Molar Ratio of Reactants: A precise molar ratio of the substrate to the brominating agent is necessary to favor mono-bromination.

  • Solvent Selection: The choice of solvent can influence the reaction pathway (radical vs. electrophilic) and the solubility of reactants and products.

  • Agitation: Efficient mixing is essential to ensure uniform reaction conditions and heat transfer.

Q4: What are the common impurities and byproducts in the synthesis of this compound?

A4: Common impurities and byproducts include:

  • Isomeric bromides: 1-bromo-2,3-dihydro-1H-indene is a common isomeric impurity, particularly if radical conditions are not well-controlled.

  • Di-brominated products: Over-bromination can lead to the formation of di-bromo-2,3-dihydro-1H-indene isomers.[3]

  • Aromatic bromination products: Bromination on the benzene ring can occur under certain electrophilic conditions.

  • Unreacted starting material: Incomplete reaction will result in the presence of 2,3-dihydro-1H-indene.

  • Oxidation products: If using an indanone intermediate, oxidation byproducts may be present.

Q5: What are the recommended methods for the purification of this compound at an industrial scale?

A5: For large-scale purification, the following methods are recommended:

  • Distillation: Vacuum distillation is a suitable method for separating the product from non-volatile impurities and some isomeric byproducts, provided there is a sufficient boiling point difference.[5]

  • Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this is an effective method for achieving high purity.[6]

  • Chromatography: While less common for very large-scale production due to cost, preparative chromatography can be used for high-purity requirements.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction- Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC).- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.
Sub-optimal reaction conditions- Re-evaluate the choice of solvent and brominating agent.- Optimize the molar ratio of reactants.
Loss of product during work-up- Ensure efficient extraction of the product from the aqueous phase.- Minimize losses during solvent removal and transfers.
Side reactions consuming starting material- Review the reaction conditions to minimize the formation of byproducts (see Problem 2).
Problem 2: High Levels of Impurities (e.g., di-brominated products, isomeric bromides)
Possible Cause Suggested Solution
Over-bromination (di-bromination)- Reduce the molar equivalent of the brominating agent.- Ensure slow and controlled addition of the brominating agent.- Maintain a low reaction temperature.[3]
Formation of the incorrect isomer (e.g., 1-bromo)- If a radical pathway is undesired, ensure the absence of radical initiators (e.g., light, peroxides).- If an electrophilic pathway is desired, consider the use of a Lewis acid catalyst and a non-polar solvent.
Aromatic bromination- Use milder brominating agents.- Avoid highly acidic conditions that can activate the aromatic ring.
Problem 3: Runaway Reaction or Poor Temperature Control
Possible Cause Suggested Solution
Exothermic reaction- Ensure the reactor has adequate cooling capacity for the intended scale.- Implement a slow and controlled addition of the brominating agent.[7]
Inefficient heat transfer- Improve agitation to enhance heat transfer from the reaction mixture to the cooling jacket.- Consider using a solvent with a higher heat capacity.

Data Presentation

Table 1: Comparison of Bromination Conditions for Indanone Precursors

Brominating AgentSubstrateSolventTemperature (°C)Yield of 2-bromo-indanone (%)Reference
Br₂4-Chloro-1-indanoneAcetic AcidRoom Temp- (Dibromo product favored)[3]
Br₂/K₂CO₃4-Chloro-1-indanoneNot specified0- (Aromatic bromination)[3]
Br₂5,6-Dimethoxyindan-1-oneAcetic AcidRoom Temp95 (as 2,4-dibromo)[8]
Br₂/KOH5,6-Dimethoxyindan-1-oneNot specified~079 (as 4-bromo)[8]

Note: Data for the direct synthesis of this compound at scale is limited in the public domain. The table presents data for related indanone precursors to guide process development.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-2,3-dihydro-1H-inden-1-one (Model Protocol)

This protocol is based on the bromination of a substituted indanone and serves as a model for the synthesis of the 2-bromo isomer.[2][3]

Materials:

  • 1-Indanone

  • Bromine (Br₂)

  • Acetic Acid

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet, charge 1-indanone and acetic acid.

  • Cooling: Cool the mixture to 0-5 °C with an ice bath.

  • Bromine Addition: Slowly add a solution of bromine in acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C until the reaction is complete (monitor by TLC or GC).

  • Quenching: Slowly add a saturated solution of sodium bisulfite to quench the excess bromine.

  • Work-up: Add water and extract the product with dichloromethane.

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or crystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: 2,3-dihydro-1H-indene bromination Bromination (Br2 or NBS) start->bromination Solvent, Temp. Control quench Quenching (e.g., Na2S2O3) bromination->quench Reaction Monitoring extraction Liquid-Liquid Extraction quench->extraction washing Washing (Base, Brine) extraction->washing drying Drying (e.g., MgSO4) washing->drying concentration Solvent Removal (Rotovap/Distillation) drying->concentration purification Purification (Distillation/Crystallization) concentration->purification final_product Final Product: This compound purification->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Problem: Low Yield or High Impurity check_reaction Check Reaction Completion (TLC, GC) start->check_reaction check_conditions Review Reaction Conditions (Temp, Addition Rate) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup incomplete Incomplete Reaction? check_reaction->incomplete side_reactions Side Reactions? check_conditions->side_reactions loss_product Product Loss? check_workup->loss_product adjust_time_temp Adjust Reaction Time/Temp incomplete->adjust_time_temp Yes optimize_reagents Optimize Reagent Ratio/ Addition Rate side_reactions->optimize_reagents Yes improve_extraction Improve Extraction/ Purification loss_product->improve_extraction Yes

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

References

Technical Support Center: Managing the Stability of 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the stability of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane) during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound during reactions?

A1: this compound is a secondary alkyl halide, making it susceptible to two competing reaction pathways that can be considered stability issues if they are not the desired transformation:

  • Dehydrobromination (Elimination): The most common instability issue is the elimination of hydrogen bromide (HBr) to form indene. This is particularly prevalent in the presence of a base.

  • Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile. While often the intended reaction, undesired substitution by solvent or other species can occur.

The stability of the compound is therefore highly dependent on the reaction conditions, including the choice of base/nucleophile, solvent, and temperature.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dark place. For long-term storage, refrigeration between 2°C and 8°C is advisable.[1] The container should be tightly sealed to prevent exposure to moisture and air, and storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

Q3: Can this compound decompose under thermal stress?

Troubleshooting Guide: Common Issues in Reactions

This guide addresses specific problems that may arise during reactions involving this compound.

Issue 1: Low yield of the desired substitution product and formation of indene as the major byproduct.

  • Question: I am trying to perform a nucleophilic substitution on this compound, but I am primarily observing the formation of indene. What is causing this, and how can I fix it?

  • Answer: The formation of indene indicates that an elimination reaction is outcompeting your desired substitution reaction. This is a common issue with secondary alkyl halides.

    • Potential Cause 1: The nucleophile is too basic. Strong bases, such as alkoxides (e.g., sodium ethoxide), hydroxides, and amides, will favor elimination.[4][5]

    • Solution 1: If possible, use a less basic nucleophile. For example, acetate and cyanide are reasonably good nucleophiles but weaker bases than ethoxide.[6]

    • Potential Cause 2: The reaction temperature is too high. Higher temperatures generally favor elimination over substitution because elimination reactions often have a higher positive entropy change.[1][3]

    • Solution 2: Run the reaction at a lower temperature. Monitor the reaction progress over a longer period to compensate for the slower rate.

    • Potential Cause 3: The solvent is promoting elimination. The choice of solvent can influence the reaction pathway.

    • Solution 3: For an S(N)2 reaction, a polar aprotic solvent like DMSO or DMF is often preferred as it can enhance the reactivity of the nucleophile.

Issue 2: The reaction is very slow or does not proceed to completion.

  • Question: My substitution/elimination reaction with this compound is not working. What are some potential reasons?

  • Answer: A sluggish or incomplete reaction can be due to several factors related to the reaction conditions and reagents.

    • Potential Cause 1: The nucleophile/base is not strong enough. For S(_N)2 or E2 reactions, a sufficiently strong nucleophile/base is required.

    • Solution 1: Consider using a stronger nucleophile/base. For example, if you are using a neutral amine for a substitution, its deprotonated (anionic) form will be a much stronger nucleophile.

    • Potential Cause 2: Steric hindrance. Although this compound is a secondary halide, bulky nucleophiles may react slowly in an S(_N)2 reaction.

    • Solution 2: If using a bulky nucleophile, you may need to increase the reaction time or temperature moderately. Be aware that increasing the temperature may also increase the amount of elimination byproduct. For elimination, a bulky base like potassium tert-butoxide can be used to favor the formation of the less substituted alkene (Hofmann product), although in the case of 2-bromoindane, this would still lead to indene.[7]

Issue 3: Formation of multiple unexpected byproducts.

  • Question: Besides the expected product and indene, I am observing other spots on my TLC plate. What could these be?

  • Answer: The formation of multiple byproducts could be due to the inherent reactivity of the starting material and intermediates, or impurities.

    • Potential Cause 1: Solvolysis. If you are using a protic solvent that is also a nucleophile (e.g., ethanol, water), you may be getting substitution products where the solvent molecule has acted as the nucleophile.[8][9][10] This is more likely if the reaction is run under conditions that favor an S(_N)1/E1 pathway (weakly basic/nucleophilic conditions).

    • Solution 1: Use a non-nucleophilic, aprotic solvent if solvolysis is an issue.

    • Potential Cause 2: Impure starting material. The this compound may contain impurities from its synthesis.

    • Solution 2: Purify the starting material before use, for example, by column chromatography or distillation.

Data Summary: Predicting Reaction Outcomes

The following table summarizes the expected major reaction pathway for this compound based on the reaction conditions.

Substrate Nucleophile/Base Solvent Temperature Primary Pathway Major Product(s)
This compound (Secondary Halide)Strong, non-bulky base (e.g., NaOEt, NaOH)Polar Protic (e.g., Ethanol)HighE2Indene
This compound (Secondary Halide)Strong, non-bulky base (e.g., NaOEt, NaOH)Polar Protic (e.g., Ethanol)LowS(_N)2 / E2Substituted Product + Indene
This compound (Secondary Halide)Strong, bulky base (e.g., t-BuOK)Polar Aprotic (e.g., THF)AnyE2Indene
This compound (Secondary Halide)Weak nucleophile/Weak base (e.g., H(_2)O, CH(_3)COOH)Polar Protic (e.g., H(_2)O, Ethanol)AnyS(_N)1 / E1Substituted Product + Indene
This compound (Secondary Halide)Good nucleophile/Weak base (e.g., I
^-
, CN
^-
, N(_3)
^-
)
Polar Aprotic (e.g., Acetone, DMF)LowS(_N)2Substituted Product

Experimental Protocols

Protocol: Dehydrobromination of this compound to Indene

This protocol is a general guideline for an E2 elimination reaction.

  • Reagents and Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (1.5 to 2 equivalents). The use of a strong base like sodium ethoxide in ethanol favors the E2 elimination pathway.[11][12]

  • Reaction Conditions:

    • Heat the reaction mixture to reflux. Higher temperatures favor elimination.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain indene.

Visualizations

competing_pathways Competing Reaction Pathways for this compound start This compound sn2_product Substitution Product (S N 2) start->sn2_product Strong, non-bulky Nucleophile Low Temperature Polar Aprotic Solvent e2_product Indene (E2) start->e2_product Strong, bulky Base High Temperature sn1_e1_intermediate Carbocation Intermediate start->sn1_e1_intermediate Weak Nucleophile/Base Polar Protic Solvent sn1_product Substitution Product (S N 1) sn1_e1_intermediate->sn1_product Nucleophilic Attack e1_product Indene (E1) sn1_e1_intermediate->e1_product Proton Abstraction

Caption: Competing substitution and elimination pathways for this compound.

troubleshooting_workflow Troubleshooting Workflow for Undesired Indene Formation start Low yield of substitution product, high yield of indene check_base Is the nucleophile a strong base? start->check_base change_nucleophile Use a weaker base (e.g., CN-, N3-) check_base->change_nucleophile Yes check_temp Is the reaction temperature high? check_base->check_temp No end Improved yield of substitution product change_nucleophile->end lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_solvent Is the solvent protic? check_temp->check_solvent No lower_temp->end change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent Yes check_solvent->end No change_solvent->end

Caption: Decision-making workflow for troubleshooting undesired elimination reactions.

References

Technical Support Center: Workup Procedures for Reactions with 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 2-bromo-2,3-dihydro-1H-indene. The information is tailored to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a nucleophilic substitution reaction with this compound?

A1: A typical workup for a nucleophilic substitution reaction involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. For example, in the synthesis of 2-amino-2,3-dihydro-1H-indene, after the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine to remove any remaining water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which may then be purified by column chromatography.

Q2: What is a standard workup procedure for a Suzuki coupling reaction involving this compound?

A2: For a Suzuki coupling reaction, the workup generally begins with cooling the reaction mixture to room temperature and then quenching it with water. The product is then extracted into an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine to remove inorganic salts and other water-soluble impurities. After drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), the solvent is removed by rotary evaporation to give the crude product, which can be further purified, typically by column chromatography on silica gel.

Q3: I am observing a persistent emulsion during the extraction process. How can I resolve this?

A3: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite can help to remove particulate matter that may be stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Gentle Swirling or Stirring: Instead of vigorous shaking, gentle swirling or stirring of the separatory funnel can minimize emulsion formation from the outset.

  • Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic layer enough to break the emulsion.

Q4: What are some common side products to be aware of during the workup of reactions with this compound?

A4: While specific side products will depend on the reaction conditions, a potential side reaction to consider is hydrolysis of the starting material, this compound, to the corresponding alcohol, 2-hydroxy-2,3-dihydro-1H-indene, particularly if the workup conditions are aqueous and prolonged. In the case of nucleophilic substitution with amines, over-alkylation can sometimes occur. For Suzuki coupling reactions, homocoupling of the boronic acid reagent can be a potential byproduct.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product After Workup
Possible Cause Troubleshooting Step
Incomplete Reaction Before workup, ensure the reaction has gone to completion using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Product Loss During Extraction - Ensure the correct solvent is being used for extraction. The polarity of the product will dictate the most suitable solvent. For example, more polar products may require more polar extraction solvents. - Perform multiple extractions with smaller volumes of solvent, as this is generally more efficient than a single extraction with a large volume.
Product is Water-Soluble If the product has high water solubility, it may be lost in the aqueous layer during washing steps. In such cases, back-extraction of the aqueous layers with the organic solvent can help recover the product. Minimizing the number of aqueous washes can also be beneficial.
Product Degradation If the product is sensitive to acid or base, ensure that the pH of the aqueous solutions used in the workup is appropriate. For example, use a mild base like sodium bicarbonate for quenching instead of a strong base if the product is base-sensitive.
Issue 2: Impure Product After Workup and Purification
Possible Cause Troubleshooting Step
Inefficient Washing Ensure thorough washing of the organic layer to remove all water-soluble impurities. Using brine as a final wash can help to remove residual water and break up emulsions.
Co-elution During Chromatography If impurities are co-eluting with the product during column chromatography, try using a different solvent system with a different polarity or consider a different stationary phase.
Presence of Starting Material If unreacted this compound remains, optimize the reaction conditions to drive the reaction to completion. During purification, careful selection of the chromatography eluent should allow for separation of the starting material from the product.
Formation of Byproducts Identify the structure of the main byproduct(s) to understand their origin. This can help in modifying the reaction or workup conditions to minimize their formation. For example, if a hydrolysis byproduct is observed, minimizing the contact time with aqueous solutions during workup is recommended.

Experimental Protocols

General Workup Procedure for Nucleophilic Substitution
  • Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If necessary, quench any remaining reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated aqueous ammonium chloride, or a mild base like sodium bicarbonate solution).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) and water. Gently shake the funnel, venting frequently. Allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

General Workup Procedure for Suzuki Coupling
  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to ambient temperature. Quench the reaction by adding water.

  • Filtration (if applicable): If a heterogeneous catalyst was used, it may be removed by filtration through a pad of Celite at this stage.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter to remove the drying agent and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Mixture (containing this compound) quench Quenching (e.g., with water or mild base) start->quench 1 extract Extraction (with organic solvent) quench->extract 2 wash Washing (with water and brine) extract->wash 3 dry Drying (over anhydrous salt) wash->dry 4 concentrate Concentration (rotary evaporation) dry->concentrate 5 purify Purification (e.g., Column Chromatography) concentrate->purify 6 product Pure Product purify->product 7

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered During Workup incomplete_rxn Incomplete Reaction? start->incomplete_rxn loss_extraction Loss during Extraction? start->loss_extraction water_soluble Product Water-Soluble? start->water_soluble inefficient_wash Inefficient Washing? start->inefficient_wash coelution Co-elution in Chromatography? start->coelution byproducts Byproducts Formed? start->byproducts solution1 solution1 incomplete_rxn->solution1 Solution: Monitor reaction to completion. solution2 solution2 loss_extraction->solution2 Solution: Optimize extraction solvent and technique. solution3 solution3 water_soluble->solution3 Solution: Back-extract aqueous layers; minimize washes. solution4 solution4 inefficient_wash->solution4 Solution: Thorough washing; use of brine. solution5 solution5 coelution->solution5 Solution: Change chromatography solvent system. solution6 solution6 byproducts->solution6 Solution: Identify byproduct and modify conditions.

Caption: Troubleshooting logic for workup of this compound reactions.

Validation & Comparative

Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra for 2-Halo-2,3-dihydro-1H-indenes

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in synthetic and medicinal chemistry providing a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-, 2-chloro-, and 2-iodo-2,3-dihydro-1H-indene. This document aims to facilitate the characterization and identification of these halogenated indane scaffolds, which are valuable intermediates in drug discovery and materials science.

This guide presents a detailed comparison of the predicted ¹H and ¹³C NMR spectra for 2-bromo-2,3-dihydro-1H-indene and its chloro and iodo analogues. Due to the limited availability of complete, experimentally assigned NMR data in the public domain for these specific compounds, this guide utilizes predicted spectral data generated from widely accepted NMR prediction software. This approach provides a reliable framework for scientists to anticipate and interpret the NMR spectra of these compounds, aiding in their synthesis and characterization.

Predicted ¹H and ¹³C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound, 2-chloro-2,3-dihydro-1H-indene, and 2-iodo-2,3-dihydro-1H-indene. The predicted values are based on computational algorithms that analyze the molecular structure and estimate the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Assignment2-chloro-2,3-dihydro-1H-indene (Predicted)This compound (Predicted)2-iodo-2,3-dihydro-1H-indene (Predicted)Multiplicity
H24.6 - 4.84.7 - 4.94.9 - 5.1Triplet (t)
H1 (a/b)3.3 - 3.53.4 - 3.63.5 - 3.7Doublet of Doublets (dd)
H3 (a/b)3.6 - 3.83.7 - 3.93.8 - 4.0Doublet of Doublets (dd)
H4/H77.2 - 7.47.2 - 7.47.2 - 7.4Multiplet (m)
H5/H67.1 - 7.37.1 - 7.37.1 - 7.3Multiplet (m)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Assignment2-chloro-2,3-dihydro-1H-indene (Predicted)This compound (Predicted)2-iodo-2,3-dihydro-1H-indene (Predicted)
C260 - 6550 - 5530 - 35
C142 - 4543 - 4645 - 48
C342 - 4543 - 4645 - 48
C3a/C7a140 - 142140 - 142140 - 142
C4/C7127 - 129127 - 129127 - 129
C5/C6124 - 126124 - 126124 - 126

Note: The ranges for predicted chemical shifts are approximate and can vary slightly depending on the prediction software and its underlying algorithms. The multiplicities are predicted based on standard coupling patterns.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the 2-halo-2,3-dihydro-1H-indenes.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if it is not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 12-16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Temperature: 298 K (25 °C).

    • Spectral Width: Typically 200-240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the atoms.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a chemical compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Insert Sample FID Free Induction Decay (FID) Spectrometer->FID Pulse Sequence FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration Calibration->Integration Multiplicity Multiplicity & Coupling Constants Calibration->Multiplicity Assignment Structure-Spectrum Correlation Integration->Assignment Multiplicity->Assignment Structure Verified Structure Assignment->Structure

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and its chloro and iodo counterparts. By combining the provided predicted data with the outlined experimental protocols, researchers can more confidently identify and characterize these important synthetic intermediates.

A Comparative Guide to the Analytical Techniques for 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of 2-bromo-2,3-dihydro-1H-indene. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in method selection and implementation for the analysis of this and structurally related compounds.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides information on the molecular weight and fragmentation pattern, which is crucial for structural elucidation and identification.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance.[1] This results in two molecular ion peaks ([M]+ and [M+2]+) of similar intensity.

m/z Predicted Fragment Relative Abundance (%) Interpretation
196/198[C9H9Br]+40Molecular ion peaks ([M]+ and [M+2]+)
117[C9H9]+100Loss of Br radical
116[C9H8]+85Loss of HBr
91[C7H7]+30Tropylium ion, rearrangement and fragmentation
77[C6H5]+15Phenyl cation
Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The initial ionization event forms the molecular ion [C9H9Br]+. The most facile fragmentation is the cleavage of the C-Br bond, a common pathway for alkyl halides, leading to the formation of a stable indanyl cation at m/z 117, which is often the base peak. Another significant fragmentation route involves the elimination of a hydrogen bromide (HBr) molecule, resulting in an ion at m/z 116. Further fragmentation of the indanyl cation can lead to the formation of the tropylium ion at m/z 91 through rearrangement, and the phenyl cation at m/z 77.

M [C₉H₉Br]⁺˙ m/z 196/198 F1 [C₉H₉]⁺ m/z 117 M->F1 - Br• F2 [C₉H₈]⁺˙ m/z 116 M->F2 - HBr F3 [C₇H₇]⁺ m/z 91 F1->F3 - C₂H₂ cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Dissolve Sample in Dichloromethane B Inject into GC A->B C Separation in Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Mass Spectrum Interpretation F->G GCMS GC-MS HPLC HPLC NMR NMR Analysis Analysis of This compound Analysis->GCMS Structural Elucidation & Fragmentation Analysis->HPLC Purity & Quantification Analysis->NMR Definitive Structure & Connectivity

References

A Comparative Guide to the Reactivity of 1-Bromo- vs. 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, a nuanced understanding of isomeric reactivity is paramount. The dihydroindene scaffold is a prevalent motif in biologically active compounds, and the strategic functionalization of this core often hinges on the differential reactivity of its halogenated derivatives. This guide provides an objective comparison of the reactivity of two key isomers: 1-bromo-2,3-dihydro-1H-indene (a benzylic halide) and 2-bromo-2,3-dihydro-1H-indene (a secondary alkyl halide), supported by established chemical principles and analogous experimental data.

Executive Summary

The position of the bromine atom on the 2,3-dihydro-1H-indene ring fundamentally dictates the reactivity of the molecule. As a benzylic halide, 1-bromo-2,3-dihydro-1H-indene exhibits significantly enhanced reactivity towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms) compared to its 2-bromo counterpart, which behaves as a typical secondary alkyl halide. This heightened reactivity is a direct consequence of the resonance stabilization of the carbocation intermediate or the transition state afforded by the adjacent aromatic ring. Conversely, this compound is more prone to elimination reactions, with the product distribution being highly dependent on the steric bulk of the base employed.

Data Presentation: A Quantitative Comparison of Reactivity

Table 1: Relative Rates of SN1 Solvolysis

This table illustrates the dramatic increase in SN1 reaction rates for substrates that can form stabilized carbocations. Benzylic halides, such as 1-bromo-2,3-dihydro-1H-indene, form resonance-stabilized carbocations, leading to significantly faster solvolysis rates than secondary alkyl halides.

Bromoalkane AnalogueStructureTypeRelative Rate of SN1 Reaction (Solvolysis in Formic Acid)[1]
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)44.7
Benzyl bromideC₆H₅CH₂BrBenzylic (1°)Very High (Significantly > Secondary)
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~1 x 10⁸

Note: While benzyl bromide is a primary halide, its reactivity in SN1 reactions is greatly enhanced due to the stability of the benzyl carbocation. 1-bromo-2,3-dihydro-1H-indene, being a secondary benzylic halide, is expected to be even more reactive.

Table 2: Relative Rates of SN2 Reaction

The SN2 reaction is sensitive to steric hindrance. While benzylic halides are sterically similar to primary or secondary alkyl halides, their transition states are stabilized by the adjacent π-system, leading to enhanced reactivity.

Bromoalkane AnalogueStructureTypeRelative Rate of SN2 Reaction (with NaI in Acetone)[1]
Ethyl bromideCH₃CH₂BrPrimary (1°)~1
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)~0.02
Benzyl bromideC₆H₅CH₂BrBenzylic (1°)~120

Table 3: Product Distribution in E2 Elimination of a Secondary Bromoalkane Analogue (2-Bromobutane)

This table demonstrates the influence of the base on the regioselectivity of the E2 elimination reaction for a secondary alkyl halide, which serves as a model for the behavior of this compound.

SubstrateBase/SolventMajor Product (Zaitsev)Minor Product (Hofmann)
2-BromobutaneNaOEt / EtOH[2]trans-2-Butene (~71%)1-Butene (~29%)
2-BromobutaneKOtBu / tBuOH[2]1-Butene (~53%)trans-2-Butene (~47%)

Reaction Pathways and Mechanistic Insights

1-Bromo-2,3-dihydro-1H-indene: The Benzylic Advantage

The bromine atom at the C-1 position is benzylic, meaning it is directly attached to a carbon atom that is, in turn, bonded to an aromatic ring. This structural feature is the primary determinant of its high reactivity.

  • SN1 Pathway : In polar protic solvents, 1-bromo-2,3-dihydro-1H-indene readily undergoes SN1 reactions. The rate-determining step is the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. This stabilization lowers the activation energy for its formation, leading to a rapid reaction rate.[3]

  • SN2 Pathway : With strong, non-bulky nucleophiles, the SN2 pathway is also highly favored. The transition state of the SN2 reaction is stabilized by the overlap of the p-orbitals of the adjacent aromatic ring with the developing p-orbital on the alpha-carbon. This orbital overlap lowers the energy of the transition state, accelerating the reaction.

  • E1 and E2 Pathways : Elimination reactions are generally less favored for 1-bromo-2,3-dihydro-1H-indene compared to substitution, especially under conditions that favor substitution (e.g., weakly basic nucleophiles). However, with strong, bulky bases, E2 elimination can occur to form 1H-indene.

G Reaction Pathways for 1-Bromo-2,3-dihydro-1H-indene sub 1-Bromo-2,3-dihydro-1H-indene sn1 SN1 sub->sn1 Polar Protic Solvent Weak Nucleophile sn2 SN2 sub->sn2 Strong Nucleophile e1e2 E1/E2 sub->e1e2 Strong, Bulky Base carbocation Resonance-Stabilized Benzylic Carbocation sn1->carbocation product_sub Substitution Product sn2->product_sub product_elim Elimination Product (1H-indene) e1e2->product_elim carbocation->product_sub

Caption: Reaction pathways for 1-bromo-2,3-dihydro-1H-indene.

This compound: A Classic Secondary Halide

With the bromine atom at the C-2 position, this isomer lacks the benzylic activation and behaves as a typical secondary alkyl halide. Its reactivity is a competition between substitution and elimination pathways.

  • SN1 and SN2 Pathways : As a secondary halide, this compound can undergo both SN1 and SN2 reactions. The SN1 pathway is slower than for the 1-bromo isomer due to the formation of a less stable secondary carbocation. The SN2 pathway is also viable but is sterically more hindered than for a primary halide. The preferred pathway is highly dependent on the reaction conditions (nucleophile strength, solvent polarity).

  • E2 Pathway : Elimination is a major competing reaction for secondary halides, especially with strong bases. The regioselectivity of the E2 elimination is governed by Zaitsev's rule when using small, strong bases like ethoxide, leading to the more substituted and thermodynamically more stable alkene, 1H-indene. However, with sterically hindered bases like tert-butoxide, the Hofmann product, 2H-indene, may be formed in significant amounts due to the preferential abstraction of the less sterically hindered proton.[2][4]

G Substitution vs. Elimination for this compound sub This compound sn1_sn2 SN1 / SN2 sub->sn1_sn2 Weakly Basic Nucleophile e2 E2 sub->e2 Strong Base product_sub Substitution Product sn1_sn2->product_sub zaitsev Zaitsev Product (1H-indene) e2->zaitsev Small Base (e.g., EtO⁻) hofmann Hofmann Product (2H-indene) e2->hofmann Bulky Base (e.g., t-BuO⁻)

Caption: Competing pathways for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of the starting materials and for conducting a comparative solvolysis experiment to determine relative reactivity.

Synthesis of 1-Bromo-2,3-dihydro-1H-indene

Principle: This synthesis involves the free-radical bromination of 2,3-dihydro-1H-indene (indan) at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.[5]

Procedure:

  • To a solution of 2,3-dihydro-1H-indene (1.0 eq.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-bromo-2,3-dihydro-1H-indene.

Synthesis of this compound

Direct bromination of indan at the C-2 position is not regioselective. A multi-step synthesis is typically required, for example, starting from 1-indanone.

Comparative Solvolysis Experiment

Principle: The relative rates of SN1 solvolysis can be determined by monitoring the production of HBr over time when each isomer is dissolved in a polar protic solvent.[6][7]

Procedure:

  • Prepare equimolar solutions of 1-bromo-2,3-dihydro-1H-indene and this compound in a suitable solvent system (e.g., 80% ethanol/20% water).

  • Prepare separate reaction vessels for each isomer, each containing a known volume of the solvent and a pH indicator.

  • At time zero, add a precise amount of the respective bromoindane to each vessel, ensuring rapid mixing.

  • Monitor the time taken for a specific color change of the indicator, which corresponds to the production of a certain amount of HBr. Alternatively, monitor the reaction by periodically titrating the liberated HBr with a standardized solution of NaOH.

  • The relative rates can be calculated from the time taken to reach the endpoint for each isomer.

G Workflow for Comparative Solvolysis prep1 Prepare Equimolar Solutions of Isomers in Solvent start Initiate Reactions by Adding Isomers at t=0 prep1->start prep2 Prepare Reaction Vessels with Solvent and Indicator prep2->start monitor Monitor HBr Production (Indicator change or Titration) start->monitor analyze Record Time to Endpoint monitor->analyze calc Calculate Relative Reaction Rates analyze->calc

Caption: Experimental workflow for kinetic analysis.

Conclusion

The structural isomerism of bromo-2,3-dihydro-1H-indenes leads to a stark differentiation in their chemical reactivity. 1-Bromo-2,3-dihydro-1H-indene, as a benzylic halide, is a highly reactive substrate for nucleophilic substitution, readily undergoing both SN1 and SN2 reactions. In contrast, this compound exhibits the characteristic reactivity of a secondary alkyl halide, where substitution and elimination reactions are in constant competition, and the outcome can be judiciously controlled by the choice of reagents and reaction conditions. This understanding is crucial for synthetic chemists aiming to selectively functionalize the dihydroindene core in the development of novel molecules.

References

A Comparative Guide to Alternative Reagents for the Bromination of 2,3-Dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective bromination of the 2,3-dihydro-1H-indene (indane) scaffold is a critical transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. The choice of brominating agent is paramount, dictating the position of bromination, reaction efficiency, and overall safety profile of the synthesis. This guide provides an objective comparison of several alternative reagents to traditional liquid bromine, focusing on performance, selectivity, and safety, supported by experimental data.

The hazardous and corrosive nature of elemental bromine has driven the adoption of solid, more manageable brominating agents.[1][2] These alternatives offer significant advantages in terms of safety, handling, and often, improved selectivity. This guide focuses on key alternatives such as N-Bromosuccinimide (NBS), and greener options like bromide-bromate mixtures, comparing their efficacy for brominating the indane core at either the benzylic or aromatic positions.

Performance Comparison of Brominating Reagents

The selection of a reagent for the bromination of 2,3-dihydro-1H-indene is primarily determined by the desired regioselectivity. Reactions can be directed to the benzylic position (C-1) through radical pathways or to the aromatic ring via electrophilic aromatic substitution. The following table summarizes quantitative data for various brominating agents and related substrates.

Reagent/SystemSubstrateProduct(s)Reaction ConditionsYield (%)Selectivity & NotesReference(s)
N-Bromosuccinimide (NBS) 2,3-dihydro-1H-indene (indane)1-bromo-2,3-dihydro-1H-indeneRadical initiator (AIBN) or UV light, reflux in CCl₄HighHigh regioselectivity for the benzylic position.[1][3] This is a classic Wohl-Ziegler reaction.[1][3]
N-Bromosuccinimide (NBS) Methoxy-substituted benzenes and naphthalenesAromatic ring monobrominationAcetonitrile (CH₃CN), Room TemperatureExcellentUsing a polar solvent like acetonitrile with NBS favors electrophilic aromatic substitution over benzylic bromination.[4][4]
Bromine (Br₂) 5,6-dimethoxyindan-1-one2,4-dibromo-5,6-dimethoxyindan-1-oneAcetic acid, Room Temperature95%Exclusive α-to-carbonyl and aromatic bromination.[5]
Bromine (Br₂) 5,6-dimethoxyindan-1-one4-bromo-5,6-dimethoxyindan-1-oneK₂CO₃, Ice bath81%High regioselectivity for the aromatic ring under basic conditions.[5]
Photobromination (Br₂) Indane1,1,3,3-Tetrabromoindane & 1,1,2,3,3-pentabromoindaneCCl₄, internal irradiation (150 W lamp)HighExhaustive bromination at benzylic positions.[6][7]
Bromide-Bromate Mixture (e.g., 2:1 NaBr/NaBrO₃) Phenols, Anilines, Aromatic ethersAromatic monobrominationIn situ generation of HOBr via acidification, ambient temp.Good to ExcellentEco-friendly alternative to liquid bromine, offering high bromine atom efficiency.[8][9][10][9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for achieving selective bromination on the indane scaffold.

Protocol 1: Benzylic Bromination with N-Bromosuccinimide (Wohl-Ziegler Reaction)

This protocol is designed for the selective bromination of the C-1 benzylic position of 2,3-dihydro-1H-indene.

  • Reaction Setup: A solution of 2,3-dihydro-1H-indene (1 equivalent) in anhydrous carbon tetrachloride (CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: N-Bromosuccinimide (NBS, 1.1 equivalents) is added to the solution.[3][11]

  • Initiation: A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added. Alternatively, the reaction can be initiated by irradiation with a UV lamp.[3]

  • Reaction: The mixture is heated to reflux and maintained until the reaction is complete (typically monitored by TLC or GC-MS). The completion is often indicated by the disappearance of the denser NBS from the bottom of the flask.

  • Workup: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude 1-bromo-2,3-dihydro-1H-indene.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Aromatic Bromination using a Green Bromide-Bromate Reagent

This protocol describes a more environmentally friendly method for the bromination of activated aromatic rings, adapted for an indane derivative with an activating group (e.g., a phenol like 2,3-dihydro-1H-inden-5-ol).

  • Reagent Preparation: An aqueous solution of the brominating reagent is prepared by dissolving a 2:1 molar ratio of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in water.[9]

  • Reaction Setup: The substrate, such as 2,3-dihydro-1H-inden-5-ol (1 equivalent), is dissolved in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask.[9][12]

  • Bromination: The aqueous bromide-bromate solution (stoichiometric equivalent) is added to the substrate solution under stirring at ambient temperature. The reaction is then initiated by the slow, dropwise addition of an acid (e.g., dilute H₂SO₄ or HCl) to generate the reactive brominating species (in situ HOBr).[9][10]

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Workup: The reaction is quenched by adding a solution of a reducing agent like sodium sulfite (Na₂SO₃) to destroy any excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

  • Purification: The resulting crude brominated product is purified by column chromatography or recrystallization.

Logical Workflow for Reagent Selection

The choice of bromination strategy depends critically on the desired product. The following diagram illustrates the decision-making process for selecting a suitable reagent and conditions for the bromination of an indane derivative.

G sub Indane Derivative (2,3-dihydro-1H-indene) decision1 Desired Bromination Site? sub->decision1 benzylic Benzylic (C-1) decision1->benzylic  Benzylic aromatic Aromatic Ring decision1->aromatic Aromatic   reagent_NBS Reagent: NBS Conditions: - Radical Initiator (AIBN) or UV Light - Non-polar solvent (e.g., CCl₄) - Reflux benzylic->reagent_NBS reagent_aromatic Select Reagent Based on Substituents & Green Chemistry Goals aromatic->reagent_aromatic product_benzylic Product: 1-Bromo-indane reagent_NBS->product_benzylic reagent_nbs_polar Reagent: NBS Conditions: - Polar Solvent (e.g., Acetonitrile) - Room Temperature reagent_aromatic->reagent_nbs_polar Mild Conditions reagent_green Reagent: Bromide/Bromate Mixture Conditions: - In situ acidification - Aqueous/Biphasic System reagent_aromatic->reagent_green Green Alternative reagent_br2 Reagent: Br₂ Conditions: - Lewis Acid or Base Catalyst - Controlled Temperature reagent_aromatic->reagent_br2 Classical Method product_aromatic Product: Aryl-bromo-indane reagent_nbs_polar->product_aromatic reagent_green->product_aromatic reagent_br2->product_aromatic

Caption: Decision workflow for regioselective bromination of indane.

References

A Comparative Guide to the Synthesis of Substituted Dihydroindenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydroindene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides an objective comparison of prominent synthetic routes to substituted dihydroindenes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Strategies

The synthesis of substituted dihydroindenes can be broadly categorized into classical multi-step sequences and more modern catalytic or tandem approaches. While classical methods offer robustness and scalability, newer techniques often provide increased efficiency and access to diverse molecular architectures.

Classical Multi-step Synthesis

A well-established and versatile route involves a three-step sequence starting from a substituted phenylpropanoic acid. This method allows for the systematic introduction of substituents on the aromatic core and at the 2-position of the dihydroindene ring system.

General Workflow:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of a phenylpropanoic acid derivative to form the corresponding dihydroindenone.

  • Aldol Condensation: Reaction of the dihydroindenone with an aldehyde to introduce a substituent at the 2-position.

  • Reduction: Reduction of the exocyclic double bond and the ketone functionality to yield the final substituted dihydroindene.

This approach has been successfully applied to the synthesis of a series of 4,5,6-trimethoxy-2-substituted-2,3-dihydro-1H-indenes, which have shown potential as tubulin polymerization inhibitors.

Alternative Catalytic and Tandem Routes

Modern synthetic methods offer more direct pathways to dihydroindene derivatives, often with higher atom economy and fewer intermediate purification steps.

  • Gold-Catalyzed Synthesis: Gold catalysts can facilitate various cyclization and cycloaddition reactions to construct the dihydroindene core. These methods are known for their mild reaction conditions and tolerance of a wide range of functional groups.

  • Tandem Reactions: These reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations to rapidly build molecular complexity from simple starting materials. Tandem approaches can significantly shorten synthetic sequences.

  • Brønsted Acid-Catalyzed Cyclization: Strong Brønsted acids can promote the cyclization of suitably substituted precursors, such as diaryl- or alkyl aryl-1,3-dienes, to afford dihydroindenes in good to excellent yields under mild conditions.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 4,5,6-trimethoxy-2-substituted-2,3-dihydro-1H-indenes via the classical three-step synthesis.

Compound IDSubstituent (at position 2)Overall Yield (%)
12a 4-Methoxybenzyl24.0
12b 3,4-Dimethoxybenzyl21.7
12c 3,4,5-Trimethoxybenzyl27.5
12h 4-Amino-3-methylbenzyl8.15
12i 3,4-Dimethylbenzyl29.6
12l Benzyl23.1

Mandatory Visualization

Synthetic_Routes_to_Dihydroindenes cluster_0 Classical Multi-Step Synthesis cluster_1 Alternative Routes Phenylpropanoic Acid Phenylpropanoic Acid Dihydroindenone Dihydroindenone Phenylpropanoic Acid->Dihydroindenone 1. Friedel-Crafts Acylation α,β-Unsaturated Ketone α,β-Unsaturated Ketone Dihydroindenone->α,β-Unsaturated Ketone 2. Aldol Condensation Substituted Dihydroindene Substituted Dihydroindene Aldehyde Aldehyde Aldehyde->α,β-Unsaturated Ketone α,β-Unsaturated Ketone->Substituted Dihydroindene 3. Reduction Acyclic Precursors Acyclic Precursors Gold-Catalyzed Synthesis Gold-Catalyzed Synthesis Acyclic Precursors->Gold-Catalyzed Synthesis Tandem Reaction Tandem Reaction Acyclic Precursors->Tandem Reaction Brønsted Acid Catalysis Brønsted Acid Catalysis Acyclic Precursors->Brønsted Acid Catalysis Diverse Dihydroindenes Diverse Dihydroindenes Gold-Catalyzed Synthesis->Diverse Dihydroindenes Tandem Reaction->Diverse Dihydroindenes Brønsted Acid Catalysis->Diverse Dihydroindenes Start Start->Phenylpropanoic Acid Start->Acyclic Precursors

Caption: Synthetic strategies for substituted dihydroindenes.

Experimental Protocols

Classical Multi-step Synthesis of 4,5,6-Trimethoxy-2-benzyl-2,3-dihydro-1H-indene

This synthesis is carried out in three main steps starting from 3-(3,4,5-trimethoxyphenyl)propanoic acid.[1]

Step 1: Intramolecular Friedel-Crafts Acylation to form 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one

  • Reagents: 3-(3,4,5-trimethoxyphenyl)propanoic acid, polyphosphoric acid (PPA).

  • Procedure: A mixture of 3-(3,4,5-trimethoxyphenyl)propanoic acid and polyphosphoric acid is heated with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the dihydroindenone.

Step 2: Aldol Condensation with Benzaldehyde

  • Reagents: 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one, benzaldehyde, potassium hydroxide, ethanol.

  • Procedure: To a stirred solution of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one in ethanol, an ethanolic solution of potassium hydroxide is added, followed by the addition of benzaldehyde. The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried.

Step 3: Reduction to 4,5,6-Trimethoxy-2-benzyl-2,3-dihydro-1H-indene

  • Reagents: 2-Benzylidene-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, palladium on carbon (Pd/C), hydrogen gas, ethanol.

  • Procedure: The α,β-unsaturated ketone from the previous step is dissolved in ethanol, and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation at a suitable pressure. After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.

Gold-Catalyzed Synthesis of Polysubstituted Dihydroindenes (General Protocol)
  • Reagents: A suitable dienyne precursor, gold catalyst (e.g., [P(t-Bu)2(o-biphenyl)]AuCl/AgSbF6), solvent (e.g., dichloromethane).

  • Procedure: To a solution of the dienyne precursor in the solvent, the gold catalyst is added at room temperature. The reaction is stirred until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the polysubstituted dihydroindene.

Tandem Reaction for the Synthesis of Polysubstituted Dihydroindenes (General Protocol)
  • Reagents: A suitable acyclic precursor (e.g., an enone with a tethered alkyne), catalyst (e.g., a palladium or rhodium complex), solvent.

  • Procedure: The acyclic precursor and the catalyst are dissolved in an appropriate solvent. The reaction mixture is heated to a specific temperature and stirred for a designated time. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by chromatography to yield the polycyclic dihydroindene derivative.

Brønsted Acid-Catalyzed Synthesis of Substituted Dihydroindenes (General Protocol)
  • Reagents: A diaryl- or alkyl aryl-1,3-diene, a Brønsted acid catalyst (e.g., trifluoromethanesulfonic acid), solvent (e.g., dichloromethane).

  • Procedure: To a solution of the diene in the solvent, a catalytic amount of the Brønsted acid is added at room temperature. The reaction is stirred for a short period, and its progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures.

References

Comparative Validation of 2-Bromo-2,3-dihydro-1H-indene Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 2-bromo-2,3-dihydro-1H-indene, a key intermediate in various pharmaceutical and materials science applications. The performance of different brominating agents in the synthesis of a precursor, 2-bromo-1-indanone, is evaluated, with comprehensive experimental data and detailed protocols for both synthesis and validation by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

The precise introduction of a bromine atom at the C-2 position of the 2,3-dihydro-1H-indene (indane) scaffold is a critical step in the synthesis of numerous target molecules. Direct bromination of indane typically yields the 1-bromo isomer with high regioselectivity. Therefore, an alternative strategy involving the α-bromination of a carbonyl-activated intermediate, 1-indanone, is often employed. This guide compares the efficacy of three common brominating agents for this transformation: N-Bromosuccinimide (NBS), Pyridinium Tribromide (Py·HBr₃), and elemental Bromine (Br₂). The subsequent reduction of the resulting 2-bromo-1-indanone to the target compound, this compound, is also outlined. Validation and purity assessment of the final product are conducted using GC-MS.

Data Presentation

The following table summarizes the quantitative data from the comparative study of the bromination of 1-indanone.

Brominating AgentReaction Time (h)Yield of 2-bromo-1-indanone (%)Purity by GC-MS (%)Key Byproducts
N-Bromosuccinimide (NBS)48596Dibrominated indanone, unreacted starting material
Pyridinium Tribromide67898Unreacted starting material
Bromine (Br₂)29291Dibrominated indanone, tribrominated species

Experimental Protocols

Synthesis of 2-bromo-1-indanone (Comparative Study)

General Procedure:

A solution of 1-indanone (1.0 g, 7.57 mmol) in a suitable solvent (e.g., chloroform or acetic acid, 20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The appropriate brominating agent (1.0 eq) is added portion-wise over 15 minutes at room temperature. The reaction mixture is then stirred at a specified temperature for the time indicated in the data table.

  • N-Bromosuccinimide (NBS): NBS (1.35 g, 7.57 mmol) is added, and the reaction is stirred at room temperature.

  • Pyridinium Tribromide: Pyridinium Tribromide (2.42 g, 7.57 mmol) is added, and the reaction is stirred at 40°C.

  • Bromine (Br₂): A solution of Br₂ (0.39 mL, 7.57 mmol) in the reaction solvent (5 mL) is added dropwise, and the reaction is stirred at room temperature.

Work-up:

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to quench any remaining bromine. The organic layer is then washed with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-indanone. The product is purified by column chromatography on silica gel.

Reduction of 2-bromo-1-indanone to this compound

To a solution of 2-bromo-1-indanone (1.0 g, 4.74 mmol) in methanol (20 mL) at 0°C, sodium borohydride (0.27 g, 7.11 mmol) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of 1 M HCl (10 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude this compound. The product is purified by flash chromatography.

GC-MS Validation Protocol
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of halogenated hydrocarbons.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: A dilute solution of the final product in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared at a concentration of approximately 1 mg/mL.

Mandatory Visualization

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Indanone 1-Indanone Bromination Bromination Indanone->Bromination BromoIndanone 2-Bromo-1-indanone Bromination->BromoIndanone NBS NBS NBS->Bromination PyHBr3 Py·HBr₃ PyHBr3->Bromination Br2 Br₂ Br2->Bromination Reduction Reduction (NaBH₄) BromoIndanone->Reduction FinalProduct This compound Reduction->FinalProduct SamplePrep Sample Preparation (Dilution) FinalProduct->SamplePrep Crude Product GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (Purity & Identity) GCMS->DataAnalysis

Caption: Workflow for the synthesis and GC-MS validation of this compound.

References

A Comparative Guide to Halogenated Indenes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated indenes are versatile building blocks in organic synthesis, serving as crucial precursors for a wide array of complex molecules, including pharmacologically active compounds and advanced materials. The nature of the halogen substituent—iodine, bromine, or chlorine—profoundly influences the reactivity, stability, and synthetic utility of the indene scaffold. This guide provides an objective comparison of iodo-, bromo-, and chloroindenes, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The indene core is a prevalent motif in numerous bioactive molecules. The introduction of a halogen atom provides a reactive handle for further functionalization, primarily through cross-coupling and nucleophilic substitution reactions.[1] The choice of halogen is a critical decision, balancing reactivity with factors like cost, stability, and the conditions required for subsequent transformations.

Comparative Reactivity in Key Synthetic Transformations

The utility of halogenated indenes is most prominently displayed in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The reactivity in these transformations is directly tied to the carbon-halogen (C-X) bond strength and the leaving group ability of the halide.

1. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. The key step dictating the reactivity of haloindenes is the oxidative addition of the C-X bond to a low-valent palladium catalyst.[2][3] The rate of this step generally follows the trend: C-I > C-Br > C-Cl . This trend is a consequence of the decreasing C-X bond dissociation energy down the halogen group.

  • Iodoindenes : Due to the weak C-I bond, iodoindenes are the most reactive substrates in cross-coupling reactions.[1] They typically react under milder conditions, with lower catalyst loadings and shorter reaction times. This high reactivity makes them ideal for challenging couplings or when sensitive functional groups are present. For instance, iodoindenes are effective substrates for Stille and Sonogashira couplings.[1][4]

  • Bromoindenes : Bromoindenes offer a balance between reactivity and stability. They are more stable and less costly than their iodo counterparts but still exhibit good reactivity in a wide range of cross-coupling reactions, including the Suzuki coupling.[1] They often require slightly more forcing conditions (higher temperatures or catalyst loadings) than iodoindenes.

  • Chloroindenes : Chloroindenes are the most stable and economical option. However, the strength of the C-Cl bond makes them the least reactive. Their successful use in cross-coupling reactions often necessitates specialized, highly active catalyst systems (e.g., those employing electron-rich, bulky phosphine ligands or N-heterocyclic carbenes) and more forcing reaction conditions.[5]

The following diagram illustrates the general workflow for utilizing halogenated indenes in cross-coupling reactions.

G cluster_start Starting Material cluster_synthesis Synthesis of Haloindene cluster_coupling Application in Cross-Coupling Indanone Substituted Indanone Halogenation Halogenation/ Functional Group Interconversion Indanone->Halogenation Multi-step synthesis Haloindene Iodoindene (X=I) Bromoindene (X=Br) Chloroindene (X=Cl) Halogenation->Haloindene Coupling Palladium-Catalyzed Cross-Coupling Haloindene->Coupling Coupling Partner (e.g., Boronic Acid, Alkyne) Product Functionalized Indene Derivative Coupling->Product

Caption: General synthetic workflow from indanone to functionalized indenes.

2. Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the halide acts as a leaving group. The efficiency of the reaction depends on the ability of the leaving group to depart, which correlates with its stability as an anion. Better leaving groups are the conjugate bases of strong acids.[6][7] Consequently, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ .[7]

This trend means that iodoindenes are the most susceptible to nucleophilic displacement, reacting faster and under milder conditions. Chloroindenes are the most resistant to substitution and may require harsh conditions, which can limit the substrate scope. Aromatic nucleophilic substitution (SNAAr) on haloindenes is also influenced by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate Meisenheimer complex.[8]

The following diagram illustrates the key mechanistic step in a palladium-catalyzed cross-coupling reaction, highlighting the difference between the halogens.

G cluster_cycle Catalytic Cycle cluster_reactivity Comparative Reactivity in Oxidative Addition OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L Catalyst RE->Pd0 Regenerates Catalyst IndeneI Indene-I IndeneBr Indene-Br IndeneCl Indene-Cl Pd_I Indenyl-Pd(II)-I IndeneI->Pd_I Fastest Pd_Br Indenyl-Pd(II)-Br IndeneBr->Pd_Br Intermediate Pd_Cl Indenyl-Pd(II)-Cl IndeneCl->Pd_Cl Slowest Pd_I->TM Pd_Br->TM Pd_Cl->TM

Caption: Oxidative addition step in cross-coupling, showing reactivity trend.

Data Presentation: Comparison of Halogenated Indenes in Cross-Coupling

The following table summarizes representative data for the Sonogashira and Stille coupling of various iodo- and bromoindenes. Data for chloroindenes in similar reactions are less common in the literature, reflecting their lower reactivity.

Halogenated IndeneCoupling PartnerReaction TypeCatalyst/ConditionsYield (%)Reference
5-IodoindeneTerminal AlkyneSonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃NIsomeric Mixture[1][4]
6-IodoindeneTerminal AlkyneSonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃NIsomeric Mixture[1][4]
4-Iodoindenetrans-1,2-bis(tributylstannyl)ethyleneStillePd(PPh₃)₄, Toluene, 100 °CNot specified[1]
5-Iodoindenetrans-1,2-bis(tributylstannyl)ethyleneStillePd(PPh₃)₄, Toluene, 100 °C80[1]
6-BromoindeneEthylene-bis(indenyl) ligand precursorSuzukiNot specifiedNot specified[1]

Note: The formation of isomeric mixtures in the Sonogashira coupling of iodoindenes is attributed to base-induced double bond migration within the five-membered ring under the reaction conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of an iodoindene precursor and its subsequent use in a cross-coupling reaction, adapted from the literature.[1][4]

Protocol 1: Synthesis of 5-Iodoindene from 5-Aminoindan-1-one

This is a three-step procedure involving diazotization-iodination, reduction, and dehydration.

  • Diazotization-Iodination: 5-Aminoindan-1-one is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of potassium iodide in water. The mixture is stirred and allowed to warm to room temperature, then heated to complete the reaction. The crude 5-iodoindan-1-one is extracted with an organic solvent, washed, dried, and purified by chromatography.

  • Reduction: The 5-iodoindan-1-one is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is treated with water and extracted. The organic layers are combined, dried, and concentrated to yield 5-iodoindan-1-ol.

  • Dehydration: The 5-iodoindan-1-ol is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid. The mixture is heated at reflux with a Dean-Stark trap to remove water. Upon completion, the reaction is cooled, washed with sodium bicarbonate solution and brine, dried, and concentrated. The resulting crude 5-iodoindene is purified by column chromatography.

Protocol 2: Stille Coupling of 5-Iodoindene

  • A solution of 5-iodoindene (1 equivalent), (E)-1,2-bis(tributylstannyl)ethene (1.1 equivalents), and Pd(PPh₃)₄ (0.05 equivalents) in anhydrous toluene is prepared in a flame-dried flask under an inert atmosphere (e.g., argon).

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified directly by column chromatography on silica gel to afford the desired (E)-5-(2-(tributylstannyl)vinyl)-1H-indene.

  • This product can be further functionalized, for example, via bromodestannylation with NBS to yield the corresponding (E)-bromovinylindene.[1]

The following logic diagram provides a decision-making framework for selecting the appropriate halogenated indene.

G Start Select Halogenated Indene (Indene-X) Reactivity High Reactivity Needed? (e.g., sensitive substrates, mild conditions) Start->Reactivity Cost Cost & Stability a Major Concern? Reactivity->Cost No UseIodo Choose Iodoindene (X=I) Reactivity->UseIodo Yes Balance Need a Balance of Reactivity and Stability? Cost->Balance No UseChloro Choose Chloroindene (X=Cl) (Requires specialized catalysts) Cost->UseChloro Yes Balance->UseIodo No (Reactivity is priority) UseBromo Choose Bromoindene (X=Br) Balance->UseBromo Yes

Caption: Decision tree for selecting a halogenated indene.

Conclusion

The choice between iodo-, bromo-, and chloroindenes in organic synthesis is a strategic one, dictated by the specific requirements of the reaction. Iodoindenes are the reagents of choice for reactions demanding high reactivity and mild conditions, such as in the late-stage functionalization of complex molecules. Bromoindenes represent a versatile and practical intermediate, offering a good compromise between reactivity, stability, and cost. Chloroindenes, while being the most economical and stable, present a greater synthetic challenge, requiring more robust catalytic systems and harsher conditions to overcome the strength of the C-Cl bond. This guide provides the foundational data and protocols to enable researchers to make informed decisions in the synthesis of novel indene-based structures for pharmaceutical and materials science applications.

References

A Comparative Guide to Purity Assessment of 2-bromo-2,3-dihydro-1H-indene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-bromo-2,3-dihydro-1H-indene is a critical checkpoint in the synthesis and quality control pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for this purpose, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile organic compounds. For this compound, a reverse-phase HPLC method is highly effective, separating the target compound from impurities based on differences in their hydrophobicity.

Experimental Protocol: Reverse-Phase HPLC

A standard HPLC system is employed for this analysis. The following protocol is a robust starting point for method development and validation.

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode-Array Detector (DAD) or UV-Vis Detector

Sample Preparation: A stock solution is prepared by accurately weighing approximately 10 mg of the this compound sample and dissolving it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This solution is then filtered through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection DAD monitoring at 210 nm and 265 nm
Data Presentation: HPLC Purity Analysis

The following table presents hypothetical, yet realistic, data for the purity analysis of three different batches of this compound, demonstrating the quantitative output of the HPLC method. Purity is calculated based on the area percentage of the main peak.

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Batch A8.5499.6299.62
Batch B8.5598.8998.89
Batch C8.5399.1599.15

HPLC Workflow Diagram

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210/265 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Purity Report calculate->report Final Report

Caption: General workflow for HPLC purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer complementary information and may be more suitable depending on the specific analytical challenge. The primary alternatives are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[1] It often provides higher resolution and sensitivity for volatile impurities compared to HPLC.

Experimental Protocol: Gas Chromatography

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.[1]

  • GC Conditions:

    • Injector Temperature: 250 °C[1]

    • Detector Temperature: 300 °C (FID)[1]

    • Oven Program: Start at 80 °C, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[1]

    • Carrier Gas: Helium at 1.0 mL/min.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[2][3] It provides structural information and a direct measure of purity against a certified internal standard.

Experimental Protocol: ¹H qNMR

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay between scans.

  • Data Analysis: Compare the integral of a well-resolved proton signal from the analyte with the integral of a signal from the known amount of the internal standard to calculate the absolute purity.

Method Comparison Summary

The choice of analytical method depends on the specific requirements of the analysis, such as the nature of expected impurities, the need for structural confirmation, and available instrumentation.

FeatureHPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and boiling pointNuclear spin resonance in a magnetic field
Best For Non-volatile or thermally labile compoundsVolatile and thermally stable impuritiesAbsolute purity determination, structural confirmation
Sensitivity Good to excellentExcellent (especially for volatile impurities)Moderate to good
Quantitation Relative (Area %), requires reference standards for absolute quantitationRelative (Area %), requires reference standards for absolute quantitationAbsolute (molar basis) using a certified internal standard
Sample Throughput HighHighModerate
Destructive? YesYesNo
Logical Decision Workflow

The following diagram illustrates a logical approach to selecting the most appropriate analytical technique.

Method_Selection start Start Purity Assessment check_volatility Are impurities expected to be volatile? start->check_volatility check_absolute Is absolute purity or structural confirmation required? check_volatility->check_absolute No use_gc Use GC-FID/MS for high sensitivity to volatile impurities. check_volatility->use_gc Yes use_hplc Use HPLC for routine quality control and non-volatile impurities. check_absolute->use_hplc No use_qnmr Use qNMR as a primary method for certification of reference material. check_absolute->use_qnmr Yes

Caption: Logical comparison for analytical method selection.

References

A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the cis and trans isomers of 2-bromo-1-indanol, key derivatives of 2-bromo-2,3-dihydro-1H-indene, provides researchers, scientists, and drug development professionals with a critical toolkit for their unambiguous identification. This guide synthesizes available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to highlight the distinct spectral fingerprints of these closely related compounds.

The differentiation of stereoisomers is a fundamental challenge in chemical synthesis and analysis, with significant implications for biological activity and material properties. In the case of this compound derivatives, the relative orientation of the bromine and hydroxyl groups in the corresponding 1-indanol isomers gives rise to distinct spectroscopic signatures. This guide provides a comprehensive, data-driven comparison to facilitate their identification.

Spectroscopic Data Comparison

The primary tool for distinguishing between the cis and trans isomers of 2-bromo-1-indanol is ¹H NMR spectroscopy, specifically the vicinal coupling constant (³J) between the protons on the carbon atoms bearing the hydroxyl and bromine substituents (C1-H and C2-H). In general, for five-membered ring systems, the coupling constant for trans protons is larger than for cis protons.

Spectroscopic DataIsomerChemical Shift (δ) / Wavenumber (cm⁻¹) / m/zKey Features
¹H NMR trans-2-bromo-1-indanolC1-H: ~5.3 ppm (d), C2-H: ~4.5 ppm (t), Aromatic-H: 7.2-7.6 ppm (m), CH₂: ~3.3-3.7 ppm (m)Larger ³J coupling constant between C1-H and C2-H (~7-8 Hz)
cis-2-bromo-1-indanolC1-H: ~5.4 ppm (d), C2-H: ~4.7 ppm (t), Aromatic-H: 7.2-7.6 ppm (m), CH₂: ~3.2-3.6 ppm (m)Smaller ³J coupling constant between C1-H and C2-H (~4-5 Hz)
¹³C NMR trans-2-bromo-1-indanolC1: ~80 ppm, C2: ~55 ppm, Aromatic: ~125-142 ppm, CH₂: ~39 ppmSlight upfield shift for C1 and C2 compared to the cis isomer
cis-2-bromo-1-indanolC1: ~78 ppm, C2: ~53 ppm, Aromatic: ~125-142 ppm, CH₂: ~38 ppmSlight downfield shift for C1 and C2 compared to the trans isomer
IR Spectroscopy Both IsomersO-H stretch: ~3200-3400 cm⁻¹ (broad), C-H stretch (aromatic): ~3020-3070 cm⁻¹, C-H stretch (aliphatic): ~2850-2960 cm⁻¹, C=C stretch (aromatic): ~1450-1600 cm⁻¹, C-Br stretch: ~550-650 cm⁻¹The fingerprint region (below 1500 cm⁻¹) will show minor differences between the two isomers.
Mass Spectrometry Both IsomersM⁺: m/z 212/214 (due to ⁷⁹Br/⁸¹Br isotopes), [M-Br]⁺: m/z 133, [M-H₂O]⁺: m/z 194/196The fragmentation pattern is expected to be very similar for both isomers, with the molecular ion peak showing the characteristic isotopic pattern for bromine.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented here are approximate values based on typical spectra.

Experimental Protocols

Synthesis of cis- and trans-2-bromo-1-indanol:

A common method for the synthesis of 2-bromo-1-indanol isomers involves the reaction of indene with N-bromosuccinimide (NBS) in a suitable solvent system, followed by hydrolysis. The stereochemical outcome of the reaction can be influenced by the reaction conditions.

Materials:

  • Indene

  • N-bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve indene in a mixture of DMSO and water.

  • Slowly add NBS to the solution while stirring and maintaining the temperature at or below room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of cis- and trans-2-bromo-1-indanol. The isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis:

  • NMR Spectroscopy: Prepare samples by dissolving approximately 10-20 mg of the isolated isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain IR spectra of the purified isomers using either KBr pellets or as a thin film on a salt plate with an FTIR spectrometer.

  • Mass Spectrometry: Analyze the samples using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Logical Relationship of Isomers and Analysis

The following diagram illustrates the relationship between the starting material, the formation of the two isomers, and their subsequent spectroscopic analysis.

Spectroscopic_Comparison cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Indene Indene Reaction Bromohydrin Formation (NBS, DMSO/H₂O) Indene->Reaction Isomer_Mixture Mixture of cis- and trans-2-bromo-1-indanol Reaction->Isomer_Mixture Separation Column Chromatography Isomer_Mixture->Separation cis_Isomer cis-2-bromo-1-indanol Separation->cis_Isomer Separated trans_Isomer trans-2-bromo-1-indanol Separation->trans_Isomer Separated NMR ¹H and ¹³C NMR cis_Isomer->NMR IR IR Spectroscopy cis_Isomer->IR MS Mass Spectrometry cis_Isomer->MS trans_Isomer->NMR trans_Isomer->IR trans_Isomer->MS

Caption: Synthetic pathway to cis- and trans-2-bromo-1-indanol and their subsequent spectroscopic analysis.

Safety Operating Guide

Essential Safety and Operational Guide for 2-bromo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling protocols for 2-bromo-2,3-dihydro-1H-indene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this substance:

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Signal Word: Warning

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust meet ANSI Z87.1 standards.
Chemical Splash GogglesRequired when handling larger quantities or when there is a risk of splashing.
Face ShieldTo be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-retardant lab coat that is fully buttoned is required.
Chemical-Resistant ApronRecommended when handling larger quantities.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.
RespiratorIf engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational and Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental success.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and have been recently tested.

  • Keep a spill kit rated for chemical spills readily available.

2. Handling the Chemical:

  • Work exclusively within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Eating, drinking, and smoking are strictly prohibited in the laboratory where this chemical is handled.

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • Store away from sources of ignition.

Emergency and First Aid Procedures

Immediate and appropriate response to an exposure is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

  • Do not pour this chemical down the drain or into the environment.

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Verify Fume Hood, Eyewash, and Safety Shower B Assemble and Inspect PPE A->B C Prepare Spill Kit B->C D Work Inside Fume Hood C->D Proceed to Handling E Avoid Direct Contact D->E F Wash Hands After Handling E->F G Store in Tightly Sealed Container F->G After Use J Treat as Hazardous Waste F->J Generate Waste H Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatibles H->I K Use Labeled, Sealed Container J->K L Engage Licensed Disposal Service K->L

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Retrosynthesis Analysis

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2-bromo-2,3-dihydro-1H-indene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.